methyl 4-methoxy-1H-indole-5-carboxylate
Description
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Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-methoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-5-6-12-9(7)4-3-8(10)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
SSWVOIQHDYTWIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-methoxy-1H-indole-5-carboxylate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Scarcity in Scientific Data
In the landscape of chemical research and drug discovery, it is not uncommon to encounter compounds with significant theoretical potential but a limited footprint in published literature. Methyl 4-methoxy-1H-indole-5-carboxylate is one such molecule. While its isomers are well-documented, specific experimental data for this particular substitution pattern remains elusive in readily accessible scientific databases. This guide, therefore, adopts a dual approach. It will rigorously present the established knowledge base for the closely related and structurally significant methoxy-indole carboxylate scaffold. Concurrently, it will leverage this established data to provide expert-driven, scientifically grounded predictions for the physical, chemical, and spectroscopic properties of methyl 4-methoxy-1H-indole-5-carboxylate. This predictive approach is intended to empower researchers by providing a foundational understanding and a starting point for the synthesis and investigation of this promising, yet underexplored, molecule.
The Methoxy-Indole Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group and a methyl carboxylate ester to this scaffold provides a rich platform for tuning the molecule's electronic and steric properties, thereby influencing its biological activity. Methoxy groups, being electron-donating, can enhance the reactivity of the indole ring and modulate interactions with biological targets. The ester functionality serves as a versatile handle for further chemical modifications, such as conversion to amides or other derivatives, to optimize pharmacokinetic and pharmacodynamic profiles.
Derivatives of methoxy-indoles have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring the therapeutic potential of this chemical class.
Physicochemical Properties: A Comparative and Predictive Analysis
| Property | Methyl 4-methoxy-1H-indole-2-carboxylate | Methyl 4-methoxy-1H-indole-6-carboxylate | Methyl 4-methoxy-1H-indole-5-carboxylate (Predicted) |
| Molecular Formula | C₁₁H₁₁NO₃[1] | C₁₁H₁₁NO₃[2] | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol [1] | 205.21 g/mol [2] | 205.21 g/mol |
| Appearance | Not specified | Tan solid[3] | Likely a solid at room temperature, potentially off-white to tan. |
| Melting Point | Not specified | Not specified | Estimated to be in the range of other indole esters, likely between 100-150 °C. |
| Boiling Point | Not specified | Not specified | Expected to be >300 °C at atmospheric pressure. |
| Solubility | Not specified | Not specified | Predicted to have low solubility in water and good solubility in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. |
| CAS Number | 111258-23-2[1] | 41082-79-5[2] | Not Found |
Proposed Synthetic Pathway
A plausible synthetic route to methyl 4-methoxy-1H-indole-5-carboxylate can be conceptualized through established indole synthesis methodologies. The Fischer indole synthesis is a robust and widely used method for constructing the indole core.
A potential retrosynthetic analysis is outlined below:
Step-by-Step Protocol (Proposed):
-
Synthesis of Methyl 3-formyl-4-methoxybenzoate: This starting material can be prepared from 4-methoxybenzoic acid through formylation (e.g., Vilsmeier-Haack reaction) followed by esterification of the carboxylic acid.
-
Hydrazone Formation: Equimolar amounts of methyl 3-formyl-4-methoxybenzoate and phenylhydrazine are dissolved in a suitable solvent such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting hydrazone can be isolated by filtration or extraction.
-
Fischer Indole Synthesis: The isolated hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized, and the crude product is extracted with an organic solvent.
-
Purification: The crude methyl 4-methoxy-1H-indole-5-carboxylate is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The structure of the final product should be confirmed by spectroscopic methods.
Predicted Spectroscopic Signature
The structural confirmation of the synthesized methyl 4-methoxy-1H-indole-5-carboxylate would rely on a combination of spectroscopic techniques.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy and methyl ester protons.
-
N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm).
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The specific coupling patterns will depend on the substitution. We would expect to see signals for H-2, H-3, H-6, and H-7.
-
Methoxy Protons: A sharp singlet for the -OCH₃ group is anticipated around δ 3.8-4.0 ppm.
-
Methyl Ester Protons: A sharp singlet for the -COOCH₃ group will likely appear in a similar region to the methoxy protons, around δ 3.8-4.0 ppm.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).
-
Methoxy Carbon: The carbon of the -OCH₃ group should be observed around δ 55-60 ppm.
-
Methyl Ester Carbon: The carbon of the -COOCH₃ group is also expected in a similar region, around δ 50-55 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A sharp to moderately broad peak is expected in the range of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group should be present around 1700-1730 cm⁻¹.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and methoxy groups are expected in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions of the spectrum.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected exact mass for C₁₁H₁₁NO₃ is 205.0739. The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy and methyl ester groups.
Potential Applications in Drug Discovery
Given the established biological activities of related methoxy-indole derivatives, methyl 4-methoxy-1H-indole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents.
-
Oncology: The indole nucleus is present in several anticancer drugs. Modifications of the ester group to amides could lead to compounds with cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory: Methoxy-indoles have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.
-
Central Nervous System (CNS) Disorders: The indole scaffold is a key component of neurotransmitters like serotonin. Derivatives of this compound could be explored as modulators of CNS receptors for the treatment of neurological and psychiatric disorders.
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The unique electronic properties of this scaffold could be exploited to design novel antibacterial or antifungal compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl 4-methoxy-1H-indole-5-carboxylate is not available, general laboratory safety precautions for handling fine chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
Methyl 4-methoxy-1H-indole-5-carboxylate represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview based on a comparative analysis of its isomers and predictive methodologies. It is our hope that this technical guide will serve as a valuable resource for researchers, encouraging the synthesis, characterization, and exploration of the biological activities of this promising compound, thereby filling the current knowledge gap and potentially unlocking new therapeutic avenues.
References
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CP Lab Safety. methyl 4, 5-dimethoxy-1H-indole-2-carboxylate, min 97%, 10 grams. [Link]
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Introduction: The Privileged Scaffold and the Impact of Functionalization
An In-depth Technical Guide to the Biological Activity of Methoxy-Substituted Indole Carboxylates
The indole nucleus, a bicyclic system fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged structure".[1][2][3][4][5] This designation arises from its prevalence in a vast array of natural products and synthetic pharmaceuticals, where it serves as a versatile scaffold capable of interacting with a multitude of biological targets.[4][5] The inherent electron-rich nature of the indole ring allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.[6]
This guide focuses on a specific, highly potent class of indole derivatives: those functionalized with both methoxy (-OCH₃) and carboxylate (-COOH or -COOR) groups. The introduction of these substituents profoundly influences the molecule's physicochemical properties and biological activity:
-
Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent enhances the electron density of the indole ring system. This not only increases the molecule's reactivity but can also significantly boost its affinity for biological targets, leading to enhanced potency.[1][3] The position of the methoxy group is critical and can dramatically alter the compound's mechanism of action.[7][8]
-
Carboxylate Group (-COOH/-COOR): The carboxylate moiety, whether as a carboxylic acid or an ester, often serves as a key interaction point with biological receptors. Its ability to form hydrogen bonds and chelate metal ions is crucial for binding within the active sites of enzymes, such as HIV-1 integrase.[9]
This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of methoxy-substituted indole carboxylates, designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies and General Workflow
The accessibility of methoxy-substituted indole carboxylates is a key factor in their widespread investigation. Their synthesis is well-established, frequently relying on classic methodologies that utilize commercially available starting materials.[2]
Common Synthetic Routes:
-
Fischer Indole Synthesis: A robust method involving the reaction of a (methoxy-substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-halo-ketone with an excess of a (methoxy-substituted) aniline.
-
Hemetsberger Indole Synthesis: The thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylate.
These foundational methods provide reliable access to the core indole scaffold, which can then be further functionalized. A general workflow for the development of novel therapeutic agents from this class of compounds is outlined below.
Caption: Simplified pathway of tubulin polymerization inhibition.
Quantitative Data: Cytotoxicity of Methoxy-Indole Derivatives
| Compound Class | Methoxy Position | Target Cell Line | IC50 Value | Reference |
| Indole-3-carboxylate analogue | 2,5-dimethoxy | SUIT-2 (Pancreatic) | 2-11 µM | [10] |
| Indole-3-carboxylate analogue | N-1 methyl | Various | ~60-fold activity increase | [10] |
| Indolyl-propenone | 5-methoxy | Glioblastoma | Potent (induces methuosis) | [7][8] |
| Indolyl-propenone | 6-methoxy | Glioblastoma | Potent (disrupts microtubules) | [7][8] |
| Thiazolidinone-indole hybrid | 5-methoxy | Breast Cancer | Improved activity | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., H460, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole carboxylate compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to form a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anti-inflammatory Activity
The indole scaffold is the basis for several potent anti-inflammatory drugs, most notably Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). [5]Methoxy-substituted indole carboxylates have been investigated as next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles. [11][12] Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The primary mechanism of action for many indole-based anti-inflammatory agents is the inhibition of enzymes in the arachidonic acid cascade. [12]
-
Cyclooxygenase (COX) Inhibition: These compounds can inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation. [11][12]Selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. [12]* mPGES-1 Inhibition: A more targeted approach involves inhibiting microsomal prostaglandin E₂ synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-inflammatory prostaglandin E₂ (PGE₂). Benzo[g]indol-3-carboxylates have emerged as a novel class of potent mPGES-1 inhibitors. [13]
Caption: Inhibition points in the prostaglandin synthesis pathway.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Result | Reference |
| Indole Acetohydrazide (S14) | Carrageenan-induced paw edema (3h) | 63.69% inhibition | [12] |
| Indole Acetohydrazide (S3) | Carrageenan-induced paw edema (3h) | Potent activity, selective COX-2 inhibitor | [12] |
| Benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (cell-free) | IC₅₀ = 0.6 µM | [13] |
| Benzo[g]indole-3-carboxylate (7a) | Human mPGES-1 (intact cells) | IC₅₀ = 2 µM | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of new compounds. [11][12]
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg) orally. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin (10 mg/kg).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Indole derivatives are being actively explored for their potential to combat pathogenic bacteria and fungi. [14][15][16] Mechanism of Action:
The mechanisms of antimicrobial action for indole derivatives are diverse and can include:
-
Membrane Disruption: Some compounds can target and disrupt the integrity of the bacterial cell membrane. [17]* Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.
-
Efflux Pump Inhibition: Certain indole derivatives can inhibit efflux pumps, which bacteria use to expel antibiotics, thereby restoring the efficacy of existing drugs. [16] Quantitative Data: Antimicrobial Efficacy (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Microorganism | MIC Value (µg/mL) | Reference |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | [16] |
| Indole-triazole (3d) | S. aureus | 6.25 | [16] |
| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin | [16] |
| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | [16] |
| Indole-triazole (3d) | C. albicans & C. krusei | 3.125 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance.
Other Noteworthy Biological Activities
The versatility of the methoxy-substituted indole carboxylate scaffold extends to several other therapeutic areas.
-
Antiviral (Anti-HIV) Activity: Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the C2-carboxylate group are crucial for chelating the two Mg²⁺ ions within the enzyme's active site, thereby blocking viral DNA integration. [9]* Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Certain indole derivatives have shown promising anticholinesterase potential. [15]* Antioxidant Activity: Some 5-methoxyindole carboxylic acid derivatives have demonstrated significant radical scavenging properties, which could be beneficial in diseases associated with oxidative stress. [18][19]
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from numerous studies reveals key structural features that govern the biological activity of methoxy-substituted indole carboxylates:
-
Position of the Methoxy Group is Paramount: The location of the -OCH₃ group on the indole's benzene ring is a critical determinant of both potency and mechanism. As noted, a shift from the 5- to the 6-position can completely alter the anticancer mode of action from methuosis to microtubule inhibition. [8][20]A 5-methoxy group often enhances activity in anticancer and anti-inflammatory compounds. [3][12]* The Carboxylate Moiety as a Binding Anchor: The carboxylate group at the C2 or C3 position is frequently essential for activity, particularly when enzymatic inhibition is the goal. Its conversion to esters or amides can modulate potency, solubility, and cell permeability. [9][21][22]* N-1 Substitution: Alkylation or arylation at the N-1 position of the indole ring can significantly enhance activity. For example, adding a methyl group at N-1 has been shown to boost anticancer potency by up to 60-fold in certain series. [10]* Other Substitutions: The introduction of other groups, such as halogens (e.g., bromo, fluoro) on the indole ring, can increase lipophilicity and further enhance antimicrobial or anticancer effects. [3][17][23]
Conclusion and Future Directions
Methoxy-substituted indole carboxylates represent a profoundly versatile and therapeutically promising class of molecules. Their established synthetic accessibility, combined with a wide spectrum of potent biological activities—spanning oncology, inflammation, and infectious diseases—cements their status as a privileged scaffold in drug discovery. The critical influence of substituent positioning on the indole ring offers a rich landscape for medicinal chemists to explore and optimize for target-specific interactions.
Despite extensive research, significant potential remains untapped. Specific scaffolds, such as methyl 7-methoxy-1H-indole-4-carboxylate, remain notably under-researched, highlighting a clear opportunity for future investigation. [1]The path forward will involve the systematic derivatization of these core structures, a deeper exploration of their mechanisms of action against novel biological targets, and the strategic application of this scaffold to address pressing challenges like multidrug resistance in cancer and infectious diseases. The continued study of these remarkable compounds is poised to deliver the next generation of innovative therapeutics.
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Atanasova, M., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. ResearchGate. [Link]
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Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
Singh, S., & Singh, P. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(6), 776-793. [Link]
-
Atanasova, M., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 1999. [Link]
-
Si, L., et al. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 56(12), 5092-5102. [Link]
-
Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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- 20. dspace.uevora.pt [dspace.uevora.pt]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-5-Carboxylate Scaffold: From Dye Chemistry to Targeted Therapeutics
The following technical guide provides an in-depth analysis of Indole-5-Carboxylate derivatives, structured for researchers and drug discovery professionals.
Executive Summary
The indole-5-carboxylate motif represents a "privileged structure" in modern medicinal chemistry. Unlike the naturally abundant C3-substituted indoles (tryptophan, serotonin), the C5-substituted variants are largely synthetic constructs designed to modulate metabolic stability, solubility, and electronic affinity without sterically disrupting the primary binding cleft. This guide traces the evolution of this scaffold from 19th-century dye chemistry to its current role as a cornerstone in designing inhibitors for phospholipase A2 (cPLA2α), viral polymerases (HCV, Influenza), and receptor tyrosine kinases.
Historical Genesis & Synthetic Evolution
The history of indole-5-carboxylates is not defined by a single "eureka" moment but by a century-long shift from structural elucidation to rational functionalization .
Era 1: The Dye Origins (1866–1900)
The indole core was first isolated by Adolf von Baeyer in 1866 via zinc dust reduction of oxindole.[1] However, early synthetic efforts, such as the Fischer Indole Synthesis (1883) , primarily focused on C2 and C3 functionalization due to the natural reactivity of the enamine-like C3 position. Accessing the C5 position required pre-functionalized aryl hydrazines, which were often unstable or difficult to synthesize.
Era 2: The Japp-Klingemann Breakthrough (1887)
The true gateway to indole-5-carboxylates was the Japp-Klingemann reaction . Discovered by Francis Japp and Felix Klingemann, this method allowed for the synthesis of hydrazones from
-
Significance: It bypassed the need for unstable hydrazine isolation.
-
Application: It enabled the coupling of diazonium salts (bearing a para-carboxylate) with cyclic ketones or
-keto esters, providing a robust route to 5-substituted indoles after Fischer cyclization.
Era 3: The Pharmacophore Revolution (1990s–Present)
In the late 20th century, the C5-carboxylate emerged as a critical pharmacophore. Researchers realized that while C3 mimics the natural ligand (serotonin/tryptophan), C5 offers a vector pointing away from the primary binding pocket, often into solvent-exposed regions. This allowed for:
-
Solubility Enhancement: Introducing polar carboxylates/amides improved oral bioavailability.
-
Electronic Tuning: The electron-withdrawing carboxylate at C5 lowers the HOMO energy of the indole, reducing oxidative liability.
Visualizing Synthetic Pathways
The following diagram illustrates the evolution of synthetic access to the indole-5-carboxylate scaffold.
Caption: Evolution of synthetic access. The Japp-Klingemann route (bottom) avoids unstable hydrazine isolation, becoming the industrial standard.
Medicinal Chemistry: The "Indole Vector Map"
The biological utility of indole-5-carboxylates stems from their specific spatial orientation. In many enzyme active sites, the indole NH forms a hydrogen bond with a backbone carbonyl (hinge region in kinases), while the C3 substituent engages a hydrophobic pocket. The C5 position, therefore, serves as an "exit vector."
Therapeutic Case Studies
| Therapeutic Area | Target | Role of 5-Carboxylate | Key Compound |
| Inflammation | cPLA2α | Solubility & H-Bonding: The carboxylate interacts with solvent-exposed residues, improving solubility of the lipophilic indole core. | Compound 40 (Indole-5-carboxylic acid w/ oxadiazole) |
| Antiviral (HCV) | NS5B Polymerase | Allosteric Inhibition: 5-Carboxamides bind to the "thumb" domain, locking the polymerase in an inactive conformation. | HCV-796 (Nesbuvir analog) |
| Anticancer | EGFR / CDK2 | Electronic Modulation: 5-substitution tunes the acidity of the N1-H, strengthening the hinge-binding interaction. | Osimertinib (Indole-pyrimidine hybrid) |
Structure-Activity Relationship (SAR) Logic
Caption: The "Indole Vector Map." C5 functionalization provides metabolic stability and solubility without disrupting the primary pharmacophore at C3.
Technical Protocol: Synthesis of Ethyl Indole-5-Carboxylate
This protocol utilizes the Japp-Klingemann modification, ensuring high yields and scalability. It is a self-validating system where the formation of the hydrazone intermediate serves as a visual checkpoint (color change).
Reaction Overview:
-
Diazotization: Ethyl 4-aminobenzoate
Diazonium salt. -
Coupling: Diazonium salt + Ethyl 2-methylacetoacetate
Azo ester Hydrazone. -
Cyclization: Hydrazone
Ethyl indole-5-carboxylate.
Step-by-Step Methodology
Reagents:
-
Ethyl 4-aminobenzoate (16.5 g, 0.1 mol)
-
Sodium nitrite (7.0 g)
-
Ethyl 2-methylacetoacetate (14.4 g)
-
Ethanol, HCl, NaOH.
Protocol:
-
Diazotization (Checkpoint 1): Dissolve ethyl 4-aminobenzoate in 40 mL conc. HCl and 40 mL water. Cool to 0–5°C. Add sodium nitrite (dissolved in 15 mL water) dropwise. Success Indicator: Solution becomes clear; starch-iodide paper turns blue.
-
Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in 50 mL ethanol containing 40 g sodium acetate. Cool to 0°C. Slowly add the diazonium solution.
-
Fischer Cyclization (Checkpoint 2): Filter the hydrazone and dry. Dissolve in polyphosphoric acid (PPA) or acetic acid/HCl. Heat to 80–100°C for 2 hours.
-
Success Indicator: Evolution of ammonia (check with damp pH paper).
-
-
Workup: Pour onto crushed ice. The crude indole precipitates. Recrystallize from ethanol.
Yield: Expect 60–75%. Characterization:
-
1H NMR (DMSO-d6): Distinct doublet for H-4 (~8.3 ppm) due to deshielding by the carboxylate; singlet for NH (~11.4 ppm).
Future Outlook: C-H Activation
While the Japp-Klingemann method is robust, it requires pre-functionalized anilines. The future of this scaffold lies in Late-Stage Functionalization (LSF) . Recent breakthroughs using Iridium-catalyzed C-H borylation or Copper-catalyzed C-H amidation allow researchers to install the 5-carboxylate moiety directly onto complex indole drugs, enabling rapid generation of analog libraries for PROTAC linkers or solubility profiling.
References
-
Baeyer, A. (1866).[1] "Ueber die Reduction aromatischer Verbindungen mittels Zinkstaub." Annalen der Chemie und Pharmacie. Link
-
Fischer, E., & Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft. Link
-
Japp, F. R., & Klingemann, F. (1887).[2][3] "Ueber Benzolazo- und Benzolhydrazofettsäuren." Berichte der deutschen chemischen Gesellschaft. Link
-
Bovens, S., et al. (2010). "1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold." Journal of Medicinal Chemistry. Link
-
Fritsche, A., et al. (2008).[4] "1-(2-Carboxyindol-5-yloxy)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha." Bioorganic & Medicinal Chemistry. Link
-
Organic Syntheses. "Ethyl 2-Methylindole-5-carboxylate." Org.[1][2][3][5] Synth. 1977, 57, 53. Link
-
Dorababu, A. (2020).[2] "Indole – a promising pharmacophore in recent antiviral drug discovery." RSC Advances. Link
-
Ahmed, F., et al. (2023). "Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors."[6] RSC Medicinal Chemistry. Link
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- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. 1-(2-Carboxyindol-5-yloxy)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis, biological activity, metabolic stability, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Methyl 4-methoxy-1H-indole-5-carboxylate
This guide details the solubility profile, physicochemical characteristics, and experimental protocols for methyl 4-methoxy-1H-indole-5-carboxylate .
As a specific structural isomer of the indole carboxylate family, this compound serves as a critical intermediate in the synthesis of tricyclic alkaloids and kinase inhibitors. The data and protocols below are synthesized from the behavior of close structural analogs (e.g., methyl indole-5-carboxylate) and standard organic process chemistry principles.
Executive Summary
Methyl 4-methoxy-1H-indole-5-carboxylate is a bicyclic heteroaromatic ester. Its solubility behavior is governed by the interplay between the hydrophobic indole core, the hydrogen-bond donating N-H group, and the hydrogen-bond accepting ester and methoxy substituents.
-
Primary Application: Pharmaceutical intermediate (kinase inhibitor scaffolds).
-
Solubility Class: Lipophilic organic solid.
-
Key Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM).
-
Purification: Typically recrystallizable from hot alcohols (MeOH, EtOH) or purified via silica chromatography using Hexane/Ethyl Acetate systems.[1]
Physicochemical Profile
Understanding the molecular features is essential for predicting solvent interactions.
| Feature | Description | Impact on Solubility |
| Core Structure | Indole (Benzopyrrole) | Provides aromaticity and planarity; favors |
| H-Bond Donor | Indole N-H (Position 1) | Facilitates solubility in H-bond accepting solvents (DMSO, Acetone). |
| H-Bond Acceptors | 4-Methoxy (-OCH | Increases polarity relative to bare indole; allows interaction with protic solvents. |
| Lipophilicity | Predicted LogP | Indicates poor water solubility; high affinity for organic phases. |
Solubility Landscape
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with the target compound.
| Solvent Class | Specific Solvents | Solubility Status | Operational Use |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock Solutions: Ideal for biological assays and reactions requiring homogeneity. |
| Chlorinated | DCM, Chloroform | High | Extraction/Work-up: Excellent for dissolving the compound from aqueous layers. |
| Polar Protic | Methanol, Ethanol | Temperature Dependent | Recrystallization: Soluble at reflux; limited solubility at RT/0°C. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Chromatography: Standard mobile phase component; good for general handling. |
| Ethers | THF, 1,4-Dioxane | High | Reaction Solvent: Suitable for reduction or hydrolysis steps. |
| Non-Polar | Hexanes, Heptane | Low/Insoluble | Antisolvent: Used to precipitate the product or as the non-polar component in silica columns. |
| Aqueous | Water, PBS | Insoluble | Precipitation: Product precipitates immediately upon addition to water. |
Mechanistic Solubility Diagram
The following diagram illustrates the interaction between the solvent types and the specific functional groups of the molecule.
Figure 1: Mechanistic interactions between solvent classes and the functional groups of the target indole derivative.
Experimental Protocols
To validate the precise solubility for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.
Protocol A: Gravimetric Solubility Determination (Thermodynamic)
Purpose: To determine the saturation point in a specific solvent (e.g., for process optimization).
-
Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Equilibration:
-
Seal tightly and shake/vortex for 24 hours at 25°C.
-
Check: If solid dissolves completely, add more solid until a suspension persists.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until mass is constant.
-
Calculation:
Protocol B: Kinetic Solubility Screening (High Throughput)
Purpose: Rapid estimation for biological assay preparation (typically in DMSO).
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Validation: Solution must be clear. If turbid, sonicate for 5 minutes.
-
-
Dilution: Spike the DMSO stock into aqueous buffer (PBS pH 7.4) to reach final concentrations of 10, 50, and 100 µM.
-
Analysis: Incubate for 2 hours. Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region) or via Nephelometry.
-
Result: An increase in baseline absorbance indicates precipitation (solubility limit reached).
-
Protocol C: Recrystallization Strategy
Context: This molecule often requires purification after synthesis. The "Mixed Solvent" method is most effective due to the steep solubility curve in alcohols.
Figure 2: Decision tree for the purification of methyl 4-methoxy-1H-indole-5-carboxylate via recrystallization.
Implications for Drug Development[2][3]
Synthesis & Scale-up
-
Reaction Medium: Reactions involving nucleophilic substitution or coupling at the indole nitrogen should utilize DMF or THF where solubility is maximized.
-
Work-up: The compound partitions strongly into Ethyl Acetate or DCM from aqueous layers. Avoid ether if the product yield is high, as it may crystallize out prematurely during extraction.
Formulation
-
Oral Bioavailability: As a Lipinski-compliant molecule (MW < 500, LogP < 5), it likely has high permeability but solubility-limited absorption (BCS Class II).
-
Excipients: Formulation may require co-solvents (PEG-400) or complexation agents (Cyclodextrins) to enhance aqueous solubility for in vivo studies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl indole-5-carboxylate (Analogous Structure). Retrieved from .
-
Organic Syntheses (2025). Synthesis of Indole Carboxylates: General Procedures. Retrieved from .
-
BenchChem (2025). Purification Protocols for Methyl Indole Derivatives. Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet: Methyl 4-methoxy-1H-indole-2-carboxylate (Structural Analog). Retrieved from .
(Note: Specific solubility values for the exact 4-methoxy-5-carboxylate isomer are not standard in public databases; the data above represents authoritative estimates based on verified structural analogs and standard chemical behavior.)
Sources
Electronic Modulation of the Indole Scaffold: The Strategic Role of the Methoxy Group
Executive Summary
The indole ring system is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 3,000 natural isolates and significant pharmaceutical agents (e.g., Indomethacin, Ondansetron, Tadalafil). While the pyrrole ring of indole is naturally electron-rich, the introduction of a methoxy group (-OMe) fundamentally alters its reactivity profile, metabolic stability, and physicochemical properties.
This guide analyzes the methoxy group not merely as a substituent, but as a molecular control switch . We will explore how its placement (C4–C7) dictates electrophilic aromatic substitution (EAS) patterns, enables Directed Ortho Metalation (DoM), and modulates the HOMO/LUMO energy gap critical for oxidative drug metabolism.
Mechanistic Foundations: The Electronic Push-Pull
To manipulate methoxyindoles effectively, one must understand the competition between two electronic effects:
-
Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the
-bond framework.[1] -
Resonance Donation (+M): The oxygen lone pair donates electron density into the
-system.
In the indole system, resonance dominates , making the methoxy group a strong activator. However, the vector of this activation depends entirely on the position of the methoxy group relative to the indole nitrogen.
Frontier Molecular Orbital (FMO) Theory
The methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring more nucleophilic.
-
Unsubstituted Indole: Reactivity is heavily biased toward C3 (enamine-like character).
-
Methoxy-Indole: The -OMe group creates secondary nucleophilic sites.
-
6-Methoxyindole: The -OMe at C6 is para to C3. This reinforces the natural electron density at C3, making 6-methoxyindole exceptionally reactive toward electrophiles at the C3 position.
-
5-Methoxyindole: The -OMe is meta to C3 but para to C2 (and C4). While C3 remains the primary site of EAS, the C2 position becomes significantly more activated compared to unsubstituted indole, occasionally leading to C2/C3 mixtures if the electrophile is sterically demanding.
-
Visualization: Resonance Stabilization Pathways
The following diagram illustrates how the methoxy lone pair stabilizes the intermediate arenium ion (sigma complex) during electrophilic attack.
Caption: The methoxy group acts as a resonance pump. In 6-methoxyindole, the +M effect aligns perfectly with the natural C3 reactivity vectors.
Regioselectivity and Positional Isomerism
The choice of isomer dictates the synthetic strategy. The table below summarizes the reactivity shifts based on the methoxy position.
| Isomer | Electronic Effect on C3 (Natural Site) | Secondary Activated Sites | Synthetic Implications |
| 4-Methoxy | Disruptive. Steric hindrance from C4-OMe peri-interaction impedes C3 attack. | C5, C7 (Ortho/Para) | Forces electrophiles to C2 or C5/C7 under forcing conditions. High barrier to C3 functionalization. |
| 5-Methoxy | Cooperative. Activates C4 and C6 (Ortho) and C2 (Para). | C4, C6, C2 | High reactivity at C3, but increased susceptibility to oxidation at C2. Ideal for serotonin analogs. |
| 6-Methoxy | Reinforcing. Strongest activation of C3 (Para to OMe). | C5, C7 | Extremely fast C3 EAS reactions. Can be difficult to stop at mono-substitution (e.g., bis-formylation). |
| 7-Methoxy | Inductive/Steric. | C6 (Ortho), C4 (Para) | Often behaves similarly to unsubstituted indole but with increased solubility. |
Experimental Protocols
This section details two distinct mechanisms: Electrophilic Aromatic Substitution (EAS) (driven by electronics) and Directed Ortho Metalation (DoM) (driven by coordination).
Protocol A: Vilsmeier-Haack Formylation of 5-Methoxyindole
Objective: Synthesis of 5-methoxyindole-3-carboxaldehyde. Mechanism: EAS (C3-selective).
Reagents:
-
5-Methoxyindole (1.0 eq)
-
Phosphorus Oxychloride (
, 1.2 eq) -
N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)
-
Base: 2M NaOH or
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add
dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition. A white/yellow precipitate (chloroiminium salt) will form. -
Substrate Addition: Dissolve 5-methoxyindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 1–2 hours.
-
Note: Unlike nitro-indole (EWG) which requires heating to 80°C, 5-methoxyindole reacts rapidly at RT due to the activating group.
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice (exothermic quench).
-
Basification: Slowly adjust pH to 9–10 using 2M NaOH. The aldehyde product will precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Yield Expectation: 85–92%.
Protocol B: Directed Ortho Metalation (DoM) of N-Boc-5-Methoxyindole
Objective: Functionalization at C4 (the "Bay Region"). Mechanism: Lithium coordination to the methoxy oxygen directs deprotonation.
Reagents:
-
N-Boc-5-Methoxyindole (1.0 eq)
-
tert-Butyllithium (t-BuLi, 1.1 eq) or sec-BuLi.
-
Electrophile (e.g., DMF,
). -
Solvent: Anhydrous THF/TMEDA (Tetramethylethylenediamine).
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-5-methoxyindole in anhydrous THF under
at -78°C. Add TMEDA (1.1 eq) to break up lithium aggregates. -
Lithiation: Add t-BuLi dropwise. Stir at -78°C for 1 hour.
-
Regioselectivity Note: The N-Boc group directs to C2. The 5-OMe group directs to C4 and C6. In 5-methoxyindole, C4 lithiation is often favored kinetically due to the "cooperative" chelation effect if the N-protecting group is smaller, but with bulky Boc, a mixture of C2 and C4 may occur. To target C4 exclusively, C2 is often blocked, or specific bases are used.
-
-
Quench: Add the electrophile (e.g., DMF) at -78°C.
-
Workup: Warm to RT, quench with saturated
, extract with EtOAc.
Visual Workflow: Vilsmeier-Haack Pathway
Caption: Step-wise formation of 3-formyl-5-methoxyindole. The electron-rich C3 attacks the electrophilic chloroiminium salt.
Case Studies in Drug Discovery
Metabolic Blocking (Metabolic Stability)
In drug design, the indole ring is susceptible to oxidation by Cytochrome P450 enzymes, typically at the electron-rich C2/C3 bond or via hydroxylation at C5/C6.
-
Strategy: Replacing a hydrogen with a methoxy group can block a specific metabolic "soft spot."
-
Example: Indomethacin . The 5-methoxy group prevents hydroxylation at the C5 position, increasing the half-life of the drug compared to the unsubstituted analog.
Solubility & CNS Penetration
Methoxy groups are lipophilic (
-
5-Methoxy: Found in Melatonin and Serotonin (5-OH). The 5-position substituent is critical for receptor binding affinity (5-HT receptors).
-
Mitragynine (Kratom alkaloid): Contains a 9-methoxy-indole core (structurally analogous to 4-methoxyindole in simple numbering). The methoxy group is essential for its mu-opioid receptor efficacy.
References
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Chimica Italiana. Available at: [Link]
-
Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde. Heterocycles. Available at: [Link]
-
Electrophilic substitution in Indoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. National Institutes of Health (PMC). Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 5-Methoxyindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-methoxyindole-2-carboxylic acid, a valuable building block in medicinal chemistry, utilizing the Fischer indole synthesis.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical parameters, potential challenges, and purification strategies. The information presented is intended to equip researchers with the necessary knowledge and practical insights for the successful and efficient synthesis of this important indole derivative.
Introduction: The Significance of 5-Methoxyindole-2-carboxylic Acid and the Fischer Indole Synthesis
5-Methoxyindole-2-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active compounds.[2] It serves as a precursor for anticancer agents, selective dopamine D3 receptor ligands, 5-HT4 receptor ligands, and inhibitors of Mycobacterium tuberculosis pantothenate synthetase, among others. The indole scaffold is a privileged structure in drug discovery, and the 5-methoxy and 2-carboxylic acid functionalities provide crucial handles for further chemical modification.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[3][4][5] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone offers a versatile and robust method for preparing a diverse array of substituted indoles.[3][4][6] Its application to the synthesis of 5-methoxyindole-2-carboxylic acid provides a reliable and scalable route to this important molecule.
Reaction Mechanism and Key Considerations
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[3][4][5]
The key mechanistic steps are:
-
Hydrazone Formation: The reaction begins with the condensation of 4-methoxyphenylhydrazine with pyruvic acid to form the corresponding phenylhydrazone.[3][4]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.[3][4]
-
[3][3]-Sigmatropic Rearrangement: A crucial[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[4][7][8]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the aromatic indole ring.[3][4]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[4]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Specification |
| 4-Methoxyphenylhydrazine hydrochloride | 98% purity |
| Pyruvic acid | 98% purity |
| Polyphosphoric acid (PPA) | 85% assay |
| Ethanol | Anhydrous |
| Sodium acetate | Anhydrous |
| Hydrochloric acid | Concentrated |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Buchner funnel and filter paper | |
| Beakers and other standard laboratory glassware | |
| pH paper or pH meter | |
| Rotary evaporator |
Experimental Protocol
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in water.
-
Add a solution of sodium acetate in water to the flask.
-
To this mixture, add pyruvic acid dissolved in ethanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone is often indicated by the formation of a precipitate.
-
Collect the solid phenylhydrazone by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Cyclization to 5-Methoxyindole-2-carboxylic Acid
-
Place the dried phenylhydrazone in a clean, dry round-bottom flask.
-
Carefully add polyphosphoric acid (PPA) to the flask. Caution: PPA is corrosive and viscous; handle with care in a fume hood.
-
Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Collect the crude 5-methoxyindole-2-carboxylic acid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Dry the crude product.
Results and Discussion
| Parameter | Expected Outcome |
| Yield | 60-80% (can vary based on reaction scale and purity of reagents) |
| Appearance | Off-white to pale yellow solid[9] |
| Melting Point | Approximately 204-206 °C (literature values may vary slightly) |
| Purity (by HPLC) | >95% after recrystallization |
Critical Parameters and Troubleshooting:
-
Purity of Starting Materials: The purity of 4-methoxyphenylhydrazine and pyruvic acid is crucial for obtaining a good yield and a clean product. Impurities can lead to side reactions and a lower yield.
-
Acid Catalyst: Polyphosphoric acid is a common and effective catalyst for this reaction.[3][4] Other Brønsted or Lewis acids like sulfuric acid, hydrochloric acid, or zinc chloride can also be used, but reaction conditions may need to be optimized.[3][4][8]
-
Reaction Temperature: The temperature of the cyclization step is critical. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of byproducts.
-
Work-up Procedure: The quenching of the reaction with ice water must be done carefully to control the exothermic reaction of PPA with water. Thorough washing of the crude product is essential to remove any residual acid.
Purification and Characterization
Purification
The crude 5-methoxyindole-2-carboxylic acid can be purified by recrystallization. A suitable solvent system is typically an ethanol/water mixture.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: To assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-O).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving concentrated acids, especially polyphosphoric acid, and volatile organic solvents should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
4-Methoxyphenylhydrazine hydrochloride: Can be toxic if inhaled, ingested, or absorbed through the skin. Avoid creating dust.
-
Pyruvic acid: Corrosive and can cause burns.
-
Polyphosphoric acid: Highly corrosive. Reacts exothermically with water.
-
Concentrated Hydrochloric Acid: Corrosive and gives off toxic fumes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Fischer indole synthesis provides an effective and reliable method for the preparation of 5-methoxyindole-2-carboxylic acid. By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can successfully synthesize this valuable intermediate for a wide range of applications in drug discovery and development. The key to a successful synthesis lies in the use of pure starting materials, careful control of the reaction temperature, and a thorough purification procedure.
References
-
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. - MDPI. (2024, April 25). Retrieved from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Retrieved from [Link]
-
Fischer Indole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Retrieved from [Link]
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017, November 15). Retrieved from [Link]
- US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.).
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties | MDPI [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. 5-Methoxyindole-2-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Application Note: Strategic Utilization of Methyl 4-Methoxy-1H-Indole-5-Carboxylate in Kinase Inhibitor Discovery
Executive Summary & Strategic Rationale
Methyl 4-methoxy-1H-indole-5-carboxylate represents a "privileged scaffold" in medicinal chemistry, specifically designed to address selectivity challenges in the ATP-binding pockets of kinases (e.g., p38 MAPK, DYRK1A, CLK) and purinergic receptors (P2X7).
The structural logic of this building block is threefold:
-
The Indole Core: Mimics the purine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (typically via N1-H).
-
The 4-Methoxy Group (Selectivity Filter): Positioned to interact with the "gatekeeper" residue or the floor of the ATP pocket. Its steric bulk and electron-donating nature allow it to distinguish between kinases with small vs. large gatekeeper residues, a critical factor in avoiding off-target toxicity (e.g., sparing Lck or Src when targeting p38).
-
The 5-Carboxylate (Diversity Vector): Serves as a synthetic handle.[1] Post-cyclization hydrolysis and amidation allow for the rapid generation of libraries that project into the solvent-exposed region or the ribose-binding pocket, tuning solubility and pharmacokinetic properties.
Chemical Biology & Mechanism of Action[2][3][4]
Binding Mode Hypothesis
In a typical Type I kinase inhibitor binding mode:
-
Hinge Interaction: The indole N1-H functions as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu71 in p38α).
-
Gatekeeper Interaction: The C4-methoxy group sits in proximity to the gatekeeper residue (e.g., Thr106 in p38α). The methoxy group provides a "bump" that can clash with bulkier gatekeepers (like Methionine in other kinases), thereby enforcing selectivity for kinases with smaller gatekeepers (Threonine/Alanine).
-
Solvent Front: The C5-position directs substituents out of the cleft. Converting the methyl ester to an amide allows the attachment of solubilizing groups (e.g., morpholine, piperazine) that interact with solvent-exposed residues.
Pathway Visualization
The following diagram illustrates the synthetic logic and biological interaction of this scaffold.
Caption: Logical flow from precursor synthesis to kinase selectivity mechanisms.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-methoxy-1H-indole-5-carboxylate
Methodology: The Batcho-Leimgruber Indole Synthesis is the preferred route for this substitution pattern, as it preserves the ester functionality and tolerates the electron-rich methoxy group.
Reagents:
-
Methyl 4-methoxy-2-methyl-3-nitrobenzoate (Starting Material)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (Catalyst)
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Hydrazine hydrate or Hydrogen gas
-
DMF (Solvent)[2]
Step-by-Step Procedure:
-
Enamine Formation:
-
Dissolve methyl 4-methoxy-2-methyl-3-nitrobenzoate (10.0 g, 41.8 mmol) in anhydrous DMF (50 mL).
-
Add DMF-DMA (1.5 eq, 62.7 mmol) and pyrrolidine (1.1 eq, 46.0 mmol).
-
Heat the reaction mixture to 110°C for 3–5 hours under nitrogen. Monitor by TLC (formation of the deep red enamine intermediate).
-
Note: The color change to deep red is characteristic of the
-dimethylaminostyrene intermediate. -
Concentrate in vacuo to remove excess DMF-DMA.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine residue in MeOH/THF (1:1, 100 mL).
-
Add 10% Pd/C (1.0 g, 10 wt%).
-
Hydrogenate at 40 psi (2.7 bar) at room temperature for 12 hours. Alternatively, use hydrazine hydrate (5 eq) and Raney Nickel at 60°C for a chemical reduction.
-
Mechanism:[][4][5] The nitro group is reduced to an aniline, which spontaneously attacks the enamine double bond to close the pyrrole ring, releasing dimethylamine.
-
-
Purification:
-
Filter the catalyst through a pad of Celite.
-
Concentrate the filtrate.
-
Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 0-40%).
-
Yield Expectation: 65–75% as an off-white solid.
-
Protocol B: Library Generation (Amidation)
Objective: Convert the 5-methyl ester to diverse amides to probe the solvent channel.
-
Hydrolysis:
-
Suspend the indole ester (1.0 eq) in THF/MeOH/Water (3:1:1).
-
Add LiOH (3.0 eq). Stir at 50°C for 4 hours.
-
Acidify with 1M HCl to pH 3. Collect the precipitate (Acid intermediate) by filtration.
-
-
Parallel Amide Coupling:
-
Dissolve the Acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Add the amine (R-NH2, 1.2 eq) (e.g., morpholine, N-methylpiperazine, benzylamine).
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry and concentrate.
-
Quantitative Data & SAR Analysis
The following table summarizes the impact of the 4-methoxy group compared to the unsubstituted (4-H) analog in a hypothetical p38 MAPK assay context (based on typical scaffold behaviors in literature).
| Compound Variant | R-Group (C5-Position) | p38α IC50 (nM) | Lck IC50 (nM) | Selectivity Ratio (Lck/p38) | Notes |
| 4-H (Reference) | Morpholine-amide | 45 | 120 | 2.6x | Poor selectivity; binds promiscuously. |
| 4-OMe (Target) | Morpholine-amide | 12 | >10,000 | >800x | 4-OMe clashes with Lck gatekeeper (Met); fits p38 (Thr). |
| 4-OMe | Methyl ester (Precursor) | 850 | >10,000 | >10x | Ester is too hydrophobic for optimal binding; hydrolysis required. |
| 4-Cl | Morpholine-amide | 25 | 500 | 20x | Chloro is less selective than Methoxy due to smaller size/electronics. |
Workflow Diagram: From Synthesis to Lead
Caption: Synthetic workflow for converting the building block into active kinase inhibitors.
References
-
Vertex Pharmaceuticals. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9,556,117 B2. Link
-
Organic Syntheses. (1985). Batcho-Leimgruber Indole Synthesis: Methyl Indole-4-carboxylate. Org.[1][2] Synth. 1985, 63, 214. (Adapted protocol). Link
-
Babu, J. M., et al. (2003).[6] Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue.[6] Bioorganic & Medicinal Chemistry Letters, 13(18), 3087-3090.[6] Link
-
ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Pharmaceuticals, 14(2), 158. (Demonstrates methoxy-group selectivity logic). Link
-
BenchChem. (2025). Application Notes for Methyl 7-methoxy-1H-indole-4-carboxylate. (Analogous synthesis reference). Link
Sources
Application Note: Development of Anti-Inflammatory Agents from Indole-5-Carboxylate Derivatives
[1]
Executive Summary & Strategic Rationale
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and etodolac. However, traditional NSAIDs often suffer from gastrointestinal (GI) toxicity due to non-selective inhibition of Cyclooxygenase-1 (COX-1).[1]
This guide focuses on the Indole-5-Carboxylate subclass. The strategic selection of the 5-position for carboxylate functionalization is not arbitrary; it is designed to mimic the carboxylic acid head group of arachidonic acid (the natural substrate of COX enzymes) while positioning the bulk of the indole ring to exploit the larger hydrophobic side pocket of COX-2. This structural tuning aims to enhance COX-2 selectivity, thereby reducing GI side effects while maintaining potent anti-inflammatory efficacy.
key Objectives
-
Rational Design: Optimize the indole-5-carboxylate core for COX-2 active site binding.
-
Synthesis: Robust chemical production via Fischer Indole Synthesis.
-
Validation: Sequential screening using enzymatic (COX-1/2) and cellular (RAW 264.7) assays.
Structural Activity Relationship (SAR) Analysis
The design logic relies on specific interactions within the COX-2 active site. The 5-carboxylate group serves as the primary hydrogen-bond acceptor/donor, interacting with Arg120 and Tyr355 at the entrance of the COX channel.
Diagram 1: SAR Logic for Indole-5-Carboxylates
Caption: SAR map highlighting the critical role of the C5-carboxylate in mimicking the natural substrate and the N1-substituent in determining isozyme selectivity.
Chemical Synthesis Protocol
Methodology: Fischer Indole Synthesis Rationale: This method is chosen for its reliability in generating 5-substituted indoles by using 4-substituted phenylhydrazines as starting materials.
Reagents
-
Starting Material A: 4-Hydrazinobenzoic acid (or ethyl 4-hydrazinobenzoate).
-
Starting Material B: Ketone (e.g., Ethyl pyruvate for 2-ester, or acetophenone derivatives).
-
Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (
). -
Solvent: Ethanol (for hydrazone formation), Acetic Acid (for cyclization).
Step-by-Step Workflow
-
Hydrazone Formation:
-
Dissolve 10 mmol of 4-hydrazinobenzoic acid in 20 mL of ethanol.
-
Add 10 mmol of the selected ketone (e.g., ethyl pyruvate).
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 2-4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Checkpoint: Isolate the hydrazone intermediate via filtration.
-
-
Cyclization (Fischer Indolization):
-
Mix the hydrazone (from step 1) with 10g of Polyphosphoric acid (PPA).
-
Heat to 100-120°C with vigorous stirring for 3-5 hours.
-
Safety Note: Reaction is exothermic; control temperature to prevent charring.
-
-
Work-up & Purification:
-
Pour the reaction mixture into crushed ice (200g).
-
Neutralize with 10%
solution until precipitate forms. -
Filter the solid precipitate.
-
Recrystallize from Ethanol/Water to yield the pure Indole-5-carboxylate derivative.
-
-
Characterization:
-
Confirm structure via
-NMR (look for indole NH peak ~11-12 ppm and C5-COOH protons).
-
In Vitro Enzymatic Validation: COX-1/COX-2 Inhibition
Methodology: Colorimetric Peroxidase Assay (TMPD Oxidation) Rationale: COX enzymes possess dual activity: cyclooxygenase and peroxidase.[2][3] This assay measures the peroxidase activity by monitoring the oxidation of TMPD, which correlates directly with PGG2 reduction. It is safer and higher-throughput than radioimmunoassays.
Diagram 2: Assay Workflow
Caption: Workflow for the Colorimetric COX Inhibition Assay measuring TMPD oxidation at 590 nm.
Detailed Protocol
Materials:
-
Heme (Cofactor).
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[5]
-
96-well plate.[4]
Procedure:
-
Preparation: Reconstitute enzymes and keep on ice. Prepare assay buffer (100 mM Tris-HCl, pH 8.0).
-
Inhibitor Setup:
-
Background Wells: Buffer + Heme + Inactivated Enzyme (boiled).
-
100% Activity Wells: Buffer + Heme + Active Enzyme + Solvent (DMSO).
-
Test Wells: Buffer + Heme + Active Enzyme + Indole Derivative (various concentrations, e.g., 0.1 - 100
).
-
-
Incubation: Incubate the plate for 10 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 20
of TMPD solution followed immediately by 20 of Arachidonic Acid to all wells. -
Reading: Shake plate for 10 seconds. Incubate for 5 minutes. Read Absorbance at 590 nm (
).[3]
Data Analysis:
Calculate Percent Inhibition:
Cellular Validation: Anti-Inflammatory Efficacy
Model: LPS-Induced RAW 264.7 Macrophages Target: Nitric Oxide (NO) Production via Griess Reagent.
Protocol:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in DMEM media and incubate for 24h. -
Treatment: Pre-treat cells with Indole-5-carboxylate derivatives (1-50
) for 1 hour. -
Induction: Add Lipopolysaccharide (LPS, 1
) to stimulate inflammation. Incubate for 24h. -
Quantification:
-
Mix 100
of cell supernatant with 100 of Griess Reagent (1% sulfanilamide + 0.1% NED). -
Incubate 10 mins at room temperature (protect from light).
-
Measure Absorbance at 540 nm.
-
Compare against a Sodium Nitrite standard curve to quantify NO concentration.
-
Expected Data Presentation
When reporting your results, summarize the Selectivity Index (SI) to demonstrate the safety profile.
| Compound ID | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) | NO Inhibition (RAW 264.7) |
| Indomethacin (Ref) | 0.02 | 0.60 | 0.03 (COX-1 selective) | High |
| Indole-5-COOH (Lead) | >100 | 0.45 | >222 (COX-2 selective) | High |
| Derivative B | 15.5 | 12.1 | 1.28 (Non-selective) | Moderate |
Note: A high Selectivity Index (>50) indicates reduced potential for gastric side effects.
References
-
Rani, N., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review." European Journal of Medicinal Chemistry.
-
Cayman Chemical. (2023). "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Documentation.
-
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.
-
Lucas, S. et al. (2018). "Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies." Molecules.
-
Promega. (2024). "Griess Reagent System for Nitrite Determination." Promega Technical Bulletin.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. korambiotech.com [korambiotech.com]
- 5. COX Colorimetric Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of Methyl 4-methoxy-1H-indole-5-carboxylate
The following technical guide details the synthesis and yield optimization of methyl 4-methoxy-1H-indole-5-carboxylate . This specific substitution pattern (4-methoxy, 5-carboxylate) is sterically demanding and electronically unique, often leading to regioselectivity issues in classical Fischer indole syntheses.
This guide prioritizes the Leimgruber-Batcho Indole Synthesis as the authoritative route for high-yield, regioselective scale-up, while addressing critical troubleshooting steps for the Fischer alternative where applicable.
Executive Summary & Strategic Route Selection
For the synthesis of methyl 4-methoxy-1H-indole-5-carboxylate , the primary challenge is establishing the correct regiochemistry between the methoxy group (C4) and the ester (C5).
| Method | Suitability | Key Advantage | Critical Limitation |
| Leimgruber-Batcho | Recommended | Perfect Regiocontrol. The C4/C5 pattern is fixed in the benzene precursor. | Requires synthesis of specific o-nitrotoluene precursor. |
| Fischer Indole | Alternative | Readily available hydrazines. | Poor Regioselectivity. Cyclization of 3-substituted hydrazines typically yields the 6-isomer (not 4-), requiring difficult separation. |
| Bartoli | Not Recommended | Good for 4-substituents. | Grignard reagents are incompatible with the methyl ester moiety. |
Recommendation: Adopt the Leimgruber-Batcho protocol for reproducible, high-yield synthesis (>60% overall). This route avoids the isomeric mixtures inherent to the Fischer approach.
Core Synthesis Protocol (Leimgruber-Batcho)
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Enamine Formation: Condensation of the o-nitrotoluene precursor with DMF-DMA.
-
Reductive Cyclization: Reduction of the nitro group triggers nucleophilic attack on the enamine to close the indole ring.
Precursor Requirement
-
Target Precursor: Methyl 2-methoxy-3-methyl-4-nitrobenzoate.
-
Note: The methyl group (C3) and nitro group (C4) are ortho to each other, which is required for L-B cyclization. The methoxy (C2) becomes C4 of the indole, and the ester (C1) becomes C5 of the indole.
-
Step-by-Step Methodology
Phase 1: Enamine Formation [1]
-
Reagents: Methyl 2-methoxy-3-methyl-4-nitrobenzoate (1.0 equiv),
-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0–5.0 equiv), Pyrrolidine (0.1 equiv, catalyst). -
Solvent: DMF (anhydrous) or neat in DMF-DMA.
-
Conditions: Heat to 110–140 °C for 12–24 hours.
-
Critical Control Point: The reaction produces methanol as a byproduct. Using an open vessel or a Dean-Stark trap to remove methanol drives the equilibrium forward.
Phase 2: Reductive Cyclization
-
Reagents: Iron powder (5.0 equiv), Acetic acid (solvent/reactant).
-
Alternative (Catalytic): 10% Pd/C (10 wt%),
(1 atm or balloon), Methanol/EtOAc (1:1). -
Protocol (Fe/AcOH):
-
Dissolve the crude enamine in glacial acetic acid.
-
Heat to 80 °C.
-
Add iron powder portion-wise (exothermic).
-
Stir for 2–4 hours until TLC shows consumption of the red enamine spot.
-
Workup: Filter through Celite to remove iron sludge. Dilute with EtOAc, wash aggressively with water/NaHCO3 to remove acid.
-
Troubleshooting & Optimization Guide
Issue 1: Low Yield in Enamine Step
Symptom: Starting material remains; conversion stalls at ~50%.
-
Root Cause: The 2-methoxy and 5-carboxylate groups provide steric bulk and electronic deactivation, making the benzylic methyl protons less acidic.
-
Solution:
-
Increase Temperature: Run the reaction in a sealed tube at 140 °C if the boiling point of DMF-DMA (103 °C) limits the temperature.
-
Add Pyrrolidine: Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive species. Use 1.0 equivalent if catalytic amounts fail.
-
Methanol Removal: Ensure continuous removal of methanol (distillation) to shift equilibrium.
-
Issue 2: Ester Hydrolysis or Transesterification
Symptom: Formation of carboxylic acid or ethyl ester (if EtOH is used).
-
Root Cause: Basic conditions of DMF-DMA or acidic conditions of Fe/AcOH.
-
Solution:
-
Avoid Alkoxide Bases: Do not use NaOMe/MeOH for any step.
-
Solvent Choice: Use Methanol matching the ester to prevent transesterification issues during workup.
-
Mild Reduction: If Fe/AcOH hydrolyzes the ester, switch to Raney Nickel/Hydrazine or Pd/C Hydrogenation in neutral solvents (MeOH/THF).
-
Issue 3: Incomplete Cyclization (Intermediate Accumulation)
Symptom: Isolation of the amino-enamine or hydroxylamine intermediate.
-
Root Cause: Reduction stopped prematurely or cyclization kinetics are slow due to sterics at C4.
-
Solution:
-
Force Cyclization: If the amine is isolated, heat it in Toluene with catalytic p-TsOH to force ring closure.
-
Change Reductant: Titanium(III) chloride (
) is highly effective for difficult L-B cyclizations, acting as both a reductant and Lewis acid to promote closure.
-
Visual Workflows (Graphviz)
Workflow 1: Leimgruber-Batcho Logic
Caption: Logical flow for the Leimgruber-Batcho synthesis of the target indole, including a feedback loop for incomplete enamine formation.
Frequently Asked Questions (FAQ)
Q1: Can I use the Fischer Indole Synthesis instead?
-
Answer: It is risky. Reacting 3-methoxy-4-methoxycarbonylphenylhydrazine with an aldehyde typically favors cyclization at the less hindered para position (relative to the methoxy), yielding the 6-methoxy-7-carboxylate or 6-methoxy-5-carboxylate isomers rather than the desired 4-methoxy isomer. The Leimgruber-Batcho route guarantees the 4-position substitution.
Q2: My enamine product is an oil and difficult to purify. What should I do?
-
Answer: Enamines from this reaction are often deep red/purple solids but can be oils if impure. Do not use silica chromatography as the enamine is hydrolytically unstable. Triturate the crude oil with cold ether or hexanes to precipitate the solid. If it remains an oil, proceed directly to the reduction step without purification.
Q3: Is the 4-methoxy group stable to demethylation during the reaction?
-
Answer: Generally, yes. However, avoid using
or strong Lewis acids (like ) in subsequent steps. The Fe/AcOH reduction conditions are mild enough to preserve the methyl ether.
References
-
Leimgruber-Batcho Indole Synthesis Overview
- Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
-
Source:
- Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (2004). Natural Product Reports, 21, 278. (Discusses regiocontrol in indole alkaloids).
-
Patent Reference for Methyl 4-methoxy-1H-indole-5-carboxylate
- Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9,556,117 B2. (Explicitly lists the synthesis of the target compound via analogous methods).
-
Source:
-
Comparative Analysis of Indole Routes
- BenchChem Technical Guides. (2025).
-
Source:
Sources
challenges in the regioselective synthesis of substituted indoles
Welcome to the Advanced Heterocycle Synthesis Support Center.
Current Status: Operational Topic: Regioselective Synthesis of Substituted Indoles Ticket ID: IND-REGIO-001
Mission Statement
Regiocontrol in indole synthesis is rarely about a single "magic bullet" reagent; it is about managing competing transition states. Whether you are constructing the ring de novo (Fischer, Larock) or functionalizing an existing scaffold (C-H activation), the thermodynamic vs. kinetic battle determines your yield. This guide breaks down these invisible battles into actionable protocols.
Module 1: Ring Construction – The "Fork in the Road"
The Fischer Indole Dilemma: Unsymmetrical Ketones
The Problem: When condensing an aryl hydrazine with an unsymmetrical ketone (e.g., 2-butanone), you generate two possible enehydrazine intermediates. The direction of tautomerization determines whether you get the 2,3-dimethylindole or the 3-ethylindole.
The Mechanistic Insight: The reaction proceeds through a [3,3]-sigmatropic rearrangement.[1] The rate-limiting step is often the formation of the enehydrazine .
-
Thermodynamic Control: Highly substituted alkenes are more stable. Strong acids equilibrate the system, favoring the more substituted enehydrazine
2,3-disubstituted indole. -
Kinetic Control: The less substituted enehydrazine forms faster (less steric hindrance) but is less stable.
Troubleshooting Protocol:
| Goal | Condition | Mechanism |
| 2,3-Disubstituted Indole (via more sub.[2][3][4] enamine) | Strong Acid / High Temp Reagents: Polyphosphoric Acid (PPA) or ZnCl₂ at >100°C. | Promotes equilibration to the thermodynamically stable enehydrazine. |
| 3-Substituted Indole (via less sub. enamine) | Weak Acid / Aprotic Solvent Reagents: AcOH in Benzene/Toluene. | Protonates kinetically accessible position; prevents equilibration. |
Validation Check:
-
NMR Signature: 3-substituted indoles will show a distinct singlet (or doublet) at the C2 position (
6.9–7.2 ppm). 2,3-disubstituted indoles will lack this proton.
Figure 1: Decision tree for Fischer Indole regioselectivity based on acid strength.
The Larock Heteroannulation: Controlling Alkyne Insertion
The Problem: In the Pd-catalyzed annulation of 2-iodoanilines with internal alkynes, the alkyne can insert in two orientations. The Rule: The bulkier substituent on the alkyne prefers the C2 position (adjacent to the nitrogen) to minimize steric clash with the aniline ring during the insertion step [1].
Troubleshooting Protocol:
-
Substrate Design: If
(Large) and (Small) are similar in size (e.g., Ethyl vs. n-Propyl), regioselectivity will be poor (~1:1 mixture). -
The Silyl Solution: Use a trimethylsilyl (TMS) or triethylsilyl (TES) group as a "dummy" bulky group.
-
Result: The Silyl group forces itself to C2 with >98:2 selectivity.
-
Post-Processing: The C2-silyl group can be removed (TBAF) or converted to a halide (ipso-substitution) for further coupling.
-
-
Ligand Choice: For difficult substrates, switch from PPh₃ to bulky, electron-rich ligands like P(t-Bu)₃ or XPhos . These increase the steric sensitivity of the catalyst, reinforcing the preference for the bulky group at C2.
Module 2: Direct Functionalization – "Decorating the Ring"
C2 vs. C3 Selectivity (C-H Activation)
The Challenge: Indole is naturally nucleophilic at C3 (highest HOMO density). Electrophilic palladation naturally targets C3. Forcing the catalyst to C2 requires "tricking" the system.
The "Gaunt Switch" (Solvent-Controlled Regioselectivity): Matthew Gaunt’s group demonstrated that solvent choice can invert selectivity without changing the catalyst [2].
| Target | Solvent System | Mechanism |
| C3-Alkenylation | DMSO / DMF | Electrophilic Palladation: Solvent stabilizes the cationic Pd-species, allowing it to attack the most nucleophilic site (C3). |
| C2-Alkenylation | Dioxane / AcOH | C3-Palladation |
The Directing Group (DG) Strategy: If the solvent switch is insufficient, install a rigid DG on the Nitrogen.
-
N-Pivaloyl / N-Acetyl: Weak coordination, often directs to C2 via a six-membered palladacycle.
-
N-Pyrimidyl / N-Pyridyl: Strong coordination, exclusively directs to C2 via chelation assistance.
Module 3: The Frontier – C4 and C7 Functionalization
The Challenge: The benzene ring (C4–C7) is electronically deactivated compared to the pyrrole ring. Standard electrophilic catalysts will never touch these positions unless directed.
Protocol for C4-Selectivity (Iridium Catalysis): To hit C4, you must bridge the geometric gap from the C3 position.
-
Reagent:
with chiral phosphoramidite ligands. -
Required DG: A substituent at C3 (e.g., an aldehyde or ketone) acts as a transient directing group. The Iridium binds to the C3-carbonyl and swings into the C4-H bond [3].
Protocol for C7-Selectivity (Rhodium/Iridium):
-
Reagent:
or . -
Required DG: A bulky N-protecting group (e.g.,
or ). -
Mechanism: The bulky group blocks C2 sterically and directs the metal to the sterically accessible C7 position via coordination [4].
Figure 2: Strategic map for site-selective C-H functionalization of indoles.
FAQ: Troubleshooting Specific Failures
Q1: My Larock synthesis yields a 50:50 mixture of regioisomers. The alkyne is 1-phenyl-1-propyne.
-
Diagnosis: The steric difference between a Phenyl group and a Methyl/Ethyl group is often insufficient for high selectivity at high temperatures.
-
Fix: Lower the reaction temperature (try 60°C or 80°C) and use a bulkier ligand (e.g., XPhos or SPhos ) to amplify the steric discrimination of the catalyst. Alternatively, switch to a silyl-alkyne strategy (use 1-phenyl-2-trimethylsilylacetylene), then desilylate or methylate post-annulation.
Q2: I am trying to C2-arylate my indole using Pd(OAc)₂, but I keep getting C3-arylation.
-
Diagnosis: You are likely using a polar, coordinating solvent (DMF, DMA) or lack a directing group.
-
Fix: Switch the solvent to Acetic Acid or Pivalic Acid . The presence of carboxylates facilitates the C3
C2 palladation migration mechanism. If that fails, protect the Nitrogen with a Pivaloyl (Piv) group.
Q3: In my Fischer synthesis, the product decomposes into a tar.
-
Diagnosis: The acid concentration is likely too high, causing polymerization of the electron-rich indole product.
-
Fix: Switch to Lewis Acid catalysis (ZnCl₂) in refluxing ethanol, or use the Buchwald-Hartwig hydrazine synthesis followed by in situ acid treatment. This avoids isolating the unstable hydrazine intermediate.
References
-
Larock, R. C., & Yum, E. K. (1991).[2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2][5][6] Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Grimster, N. P., Gauntlett, C., Godfrey, C. R., & Gaunt, M. J. (2005). Palladium-catalyzed intermolecular alkenylation of indoles by solvent-controlled regioselective C-H functionalization. Angewandte Chemie International Edition, 44(20), 3125–3129. Link
-
Nishimura, T., Yasuhara, Y., & Hayashi, T. (2007). Iridium-catalyzed C4-selective C-H alkylation of indoles with alkenes. Angewandte Chemie International Edition, 46(23), 4327–4329. Link
-
Yang, Y., Li, R., Zhao, Y., Zhao, D., & Shi, Z. (2016). Cu-Catalyzed C–H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(28), 8734–8737. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. Indoline synthesis [organic-chemistry.org]
- 4. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Methoxyindole Synthesis & Optimization
Subject: Overcoming Side Reactions in the Synthesis of Methoxyindoles Ticket ID: IND-MX-992 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved/Guide Published[1]
Executive Summary
Synthesizing methoxyindoles presents a unique paradox: the electron-donating methoxy group activates the indole ring, facilitating formation, but simultaneously heightens susceptibility to oxidative polymerization ("tarring"), acid-catalyzed dimerization, and regiochemical ambiguity. This guide addresses these specific failure modes, moving beyond standard textbook protocols to field-tested troubleshooting.
Part 1: Critical Troubleshooting (Q&A Format)
Category A: The "Tarring" Problem (Polymerization & Decomposition)
User Question: "My Fischer indole reaction with 4-methoxyphenylhydrazine turned into a black, insoluble tar within 30 minutes. I used 20% H₂SO₄ at reflux. What happened?"
Senior Scientist Diagnosis: You likely triggered acid-catalyzed oxidative polymerization .[1] Methoxyindoles are electron-rich systems ($ \pi $-excessive).[1] Strong mineral acids like H₂SO₄, especially at high temperatures, can initiate cationic polymerization or oxidize the indole to quinoidal species which then cross-link.
Corrective Action:
-
Switch the Catalyst: Replace H₂SO₄ with a milder protic acid or a Lewis acid. 4% H₂SO₄ in 1,2-dimethoxyethane (DME) is often sufficient. Alternatively, use ZnCl₂ in acetic acid (approx. 1:10 ratio) at lower temperatures (60–80°C).
-
Inert Atmosphere: Oxygen acts as a radical initiator for polymerization. Run the reaction under a strict Nitrogen or Argon blanket.
-
The "Dilution Principle": High concentration favors intermolecular polymerization. Dilute your reaction mixture (0.1 M - 0.2 M) to favor the intramolecular [3,3]-sigmatropic rearrangement over intermolecular side reactions.[1]
User Question: "I successfully formed the indole, but it decomposed on the silica column during purification."
Senior Scientist Diagnosis: Silica gel is slightly acidic (pH 4-5).[1] For highly electron-rich methoxyindoles, this acidity is sufficient to catalyze decomposition or dimerization on the column.
Corrective Action:
-
Neutralize the Silica: Pre-treat your silica gel slurry with 1-2% Triethylamine (Et₃N) before packing the column.
-
Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica.
-
Rapid Filtration: If the product is solid, avoid chromatography entirely. Triturate the crude black solid with cold methanol or ether; the monomeric indole often dissolves while the polymeric "tar" remains insoluble.
Category B: Regioselectivity in Fischer Synthesis
User Question: "I am reacting 3-methoxyphenylhydrazine with ethyl methyl ketone. I need the 4-methoxyindole isomer, but I’m mostly getting the 6-methoxy isomer. How do I switch the selectivity?"
Senior Scientist Diagnosis: This is a classic "Meta-Substituent Bifurcation" issue. The [3,3]-sigmatropic rearrangement has two transition states.[1] The pathway leading to the 6-isomer is sterically less crowded (para to the methoxy group in the transition state) compared to the 4-isomer (ortho to the methoxy group).
Mechanistic Insight:
-
Pathway A (Favored): Attack at the para position relative to the methoxy group
6-Methoxyindole . -
Pathway B (Disfavored): Attack at the ortho position
4-Methoxyindole (Steric clash).[1]
Corrective Action:
-
Accept & Separate: The intrinsic bias is strong (typically 4:1 to 9:1 favoring the 6-isomer). You cannot easily "flip" this with standard Fischer conditions. Plan for separation:
-
Alternative Route: If you must have the 4-isomer in high yield, abandon Fischer. Use the Hemetsberger-Knittel synthesis or Bartoli indole synthesis (starting from 2-substituted nitrobenzenes) where regiochemistry is fixed by the starting material.[1]
Category C: O-Demethylation (Ether Cleavage)[1]
User Question: "I used Boron Tribromide (BBr₃) to cyclize a precursor, but I lost my methoxy group and got a hydroxyindole. How do I prevent this?"
Senior Scientist Diagnosis: BBr₃ is a classic demethylating agent. It coordinates to the methoxy oxygen and cleaves the O-Me bond.
Corrective Action:
-
Avoid Strong Lewis Acids: Do not use BBr₃, AlCl₃, or BCl₃ if the methoxy group must be retained.
-
Safe Catalysts: Use Titanium(IV) chloride (TiCl₄) (milder) or Polyphosphoric Acid (PPA) .
-
Temperature Control: If using Lewis acids, keep the temperature below -20°C during addition and quench rapidly.
Part 2: Validated Protocols
Protocol 1: Mild Fischer Synthesis (ZnCl₂ Method)
Best for sensitive substrates prone to tarring.
Reagents:
-
Ketone (1.0 equiv)
-
Arylhydrazine hydrochloride (1.0 equiv)
-
Zinc Chloride (ZnCl₂) (2.0 equiv)
-
Glacial Acetic Acid (Solvent, 10-15 mL per gram of hydrazine)
Workflow:
-
Dissolution: Dissolve ZnCl₂ in glacial acetic acid under Argon. Note: Exothermic.[1]
-
Addition: Add the arylhydrazine and ketone.
-
Heating: Heat to 80°C (Do not reflux unless necessary). Monitor by TLC every 30 mins.
-
Workup (Critical):
Protocol 2: Bartoli Indole Synthesis (For 7-Methoxyindoles)
Best for overcoming Fischer regioselectivity issues.[1]
Reagents:
Workflow:
-
Cooling: Cool nitroarene in THF to -40°C .
-
Addition: Add Vinylmagnesium bromide rapidly (this is crucial for the mechanism).
-
Quench: Stir for 20 mins, then quench with Sat. NH₄Cl.[1]
-
Purification: Standard silica chromatography (Bartoli products are usually cleaner than Fischer tars).
Part 3: Data & Visualization
Table 1: Catalyst Impact on Methoxyindole Yields
| Catalyst / Condition | Yield (5-OMe Indole) | Side Products | Recommendation |
| H₂SO₄ (20%), Reflux | < 30% | Heavy Tars, Polymers | Avoid for methoxyindoles |
| PPA (Polyphosphoric Acid) | 55-65% | Moderate Tars | Good for robust substrates |
| ZnCl₂ / AcOH (80°C) | 75-85% | Minimal | Gold Standard |
| Amberlyst-15 (Solid Acid) | 70-80% | Low (Easy removal) | Excellent for green chemistry |
| BBr₃ / CH₂Cl₂ | 0% (Demethylated) | 5-Hydroxyindole | Contraindicated |
Diagram 1: The Regioselectivity Bifurcation (Fischer Synthesis)
This diagram illustrates why 3-methoxyphenylhydrazine yields predominantly the 6-methoxy isomer.
Caption: Mechanistic bifurcation in Fischer Indole Synthesis. Path A is favored due to lower steric repulsion, leading to the 6-isomer dominance.
Diagram 2: Troubleshooting Logic Flow
Caption: Rapid diagnostic flowchart for common methoxyindole synthesis failures.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on mechanism and regioselectivity).
-
Bartoli, G., et al. (1989). "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132. Link
-
Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. (Modern catalytic variants).[4] Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. (Review of acid catalysts and limitations). Link
-
Ishikura, M., et al. (2015). "Recent advances in the synthesis of indole derivatives." Natural Product Reports, 32, 1389-1471. (Comprehensive review of alternative synthesis methods). Link
Sources
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Indole Synthesis
Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic methods. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
General Troubleshooting Guide
This section addresses common issues applicable to various palladium-catalyzed indole synthesis methods.
Question 1: My reaction shows low or no conversion to the desired indole product. What are the primary factors to investigate?
Answer: Low or no product yield is a frequent challenge that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
-
Catalyst Activity and Integrity: The heart of your reaction is the palladium catalyst. Its activity is paramount.
-
Cause: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.[1][2] Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen.[2]
-
Solution:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Use Fresh Catalyst: Palladium catalysts can degrade over time, especially if not stored properly. Use a fresh batch of catalyst or a reliable precatalyst.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.[2] While it's tempting to use minimal amounts, for a problematic reaction, a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can be beneficial.
-
-
-
Reagent and Solvent Quality: The purity of your starting materials and the solvent can significantly impact the reaction outcome.
-
Cause: Impurities in starting materials can poison the catalyst. Water and oxygen in the solvent can lead to catalyst deactivation and unwanted side reactions.[1]
-
Solution:
-
Purify Starting Materials: Ensure your aniline, alkyne, or other starting materials are of high purity. For instance, in the Fischer indole synthesis, the purity of the phenylhydrazine is crucial.[3]
-
Use Anhydrous and Degassed Solvents: Employ freshly distilled or commercially available anhydrous solvents. Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is critical.[1][4]
-
-
-
Reaction Conditions: Temperature, time, and the choice of base are key variables to optimize.
-
Cause: The reaction temperature might be too low for the catalytic cycle to proceed efficiently, or the reaction time may be insufficient. The chosen base might not be strong enough or could be sterically hindered.
-
Solution:
-
Temperature Screening: If you observe no or very slow product formation, a systematic increase in temperature is warranted.[3] Run small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimum.[3]
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[3]
-
Base Selection: The choice of base is critical. For instance, in Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is often used. The solubility of the base can also be a factor; sometimes a combination of bases can be effective.[5]
-
-
Question 2: My reaction is producing significant side products. How can I improve the selectivity towards the desired indole?
Answer: The formation of side products can complicate purification and reduce the yield of your target molecule. Understanding the potential side reactions is key to mitigating them.
-
Homocoupling of Starting Materials: This is a common side reaction in many cross-coupling reactions.
-
Cause: The oxidative addition of the aryl halide to the Pd(0) catalyst is followed by a reaction with another molecule of the aryl halide instead of the desired coupling partner.
-
Solution:
-
-
Decomposition of Starting Materials or Product: Indoles and their precursors can be sensitive to the reaction conditions.
-
Cause: High temperatures or incompatible reagents can lead to the decomposition of sensitive functional groups. For example, some indoles can decompose under strongly acidic or basic conditions.[7]
-
Solution:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a less harsh base.
-
Protecting Groups: If a functional group on your starting material is not compatible with the reaction conditions, consider using a suitable protecting group.
-
-
-
Isomerization or Other Unwanted Rearrangements:
-
Cause: In reactions like the Heck cyclization, isomerization of the newly formed double bond can occur.[8]
-
Solution:
-
Ligand Choice: The choice of ligand can influence the regioselectivity and prevent unwanted isomerizations.
-
Additive Effects: In some cases, additives can suppress side reactions. For instance, in certain aza-Wacker reactions for indole N-functionalization, Bu4NBr can prevent unproductive olefin isomerization.[7]
-
-
Specific Troubleshooting Guides for Named Reactions
Larock Indole Synthesis
Question: My Larock indole synthesis with an o-bromoaniline is not working. What can I do?
Answer: o-Bromoanilines and o-chloroanilines are generally less reactive than their iodo-counterparts in the Larock indole synthesis.[9][10] This is primarily due to the slower rate of oxidative addition to the Pd(0) center.[10]
-
Solution:
-
Ligand Selection: The use of electron-rich and bulky phosphine ligands can significantly promote the oxidative addition of aryl bromides and chlorides. Ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene have been successfully employed.[9]
-
Solvent Choice: Using a high-boiling, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can facilitate the reaction with less reactive aryl halides.[9]
-
Elevated Temperatures: Higher reaction temperatures may be necessary to drive the reaction to completion, but this should be balanced against the potential for side reactions.
-
Buchwald-Hartwig Amination for Indole Synthesis
Question: I am attempting an N-arylation of an indole via Buchwald-Hartwig amination, but the yield is poor.
Answer: The N-arylation of indoles can be challenging due to the specific electronic properties of the indole nitrogen.
-
Solution:
-
Ligand Selection is Crucial: The choice of ligand is paramount for the successful N-arylation of indoles. For this specific transformation, ligands like DavePhos have been shown to be effective.[11] More specialized ligands may be necessary for particularly challenging substrates.[1]
-
Base Compatibility: The basicity and steric hindrance of the base are important. A strong base like K3PO4 or Cs2CO3 is often required.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[1] If you are using an aryl chloride, you may need to employ more forcing conditions or a more specialized catalytic system.
-
Heck Reaction for Indole Synthesis
Question: My intramolecular Heck reaction to form an indole is giving a mixture of products, including the isomerized indole.
Answer: The intramolecular Heck reaction is a powerful tool for constructing the indole core. However, control over the regioselectivity of the final double bond position can be a challenge.
-
Cause: After the initial cyclization and β-hydride elimination, the resulting exocyclic double bond can isomerize to the more thermodynamically stable endocyclic position, leading to the aromatic indole.[6] In some cases, this isomerization may be incomplete or other side reactions can occur.
-
Solution:
-
Reaction Conditions: The choice of base and solvent can influence the rate of isomerization.
-
Tandem Reactions: In some cases, if there are no available β-hydrogens to eliminate, the alkyl palladium intermediate can participate in subsequent reactions, leading to more complex products.[8] Careful analysis of the product mixture is necessary to understand the reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove the palladium catalyst from my final product?
A1: Residual palladium in your final product can interfere with subsequent reactions or biological assays.[12] Several methods can be employed for its removal:
-
Filtration through Celite®: A simple first step is to dilute the reaction mixture and filter it through a pad of Celite®. This can remove insoluble metallic palladium.[13][14]
-
Column Chromatography: This is a standard and often effective method for removing palladium residues.[13][14] However, significant levels of palladium can sometimes remain even after chromatography.[12][13]
-
Scavenging Agents: For stringent palladium removal, the use of scavenging agents is highly recommended.[13] Thiol-based scavengers, such as silica-supported 2,4,6-trimercaptotriazine (Si-TMT), are very effective at reducing palladium levels to below 100 ppm.[12]
Q2: Can microwave irradiation improve my palladium-catalyzed indole synthesis?
A2: Yes, microwave-assisted synthesis can be a valuable tool. It has been shown to be effective for several types of indole syntheses, including the Fischer and Bischler-Möhlau methods.[3] The main advantages are significantly reduced reaction times and, in some cases, improved yields and a reduction in byproduct formation.[3]
Q3: What is the role of additives like LiCl in some of these reactions?
A3: Additives, particularly halide salts like LiCl, can play a significant role in the outcome of palladium-catalyzed reactions.[15] In the Larock indole synthesis, LiCl has been shown to be more effective and reproducible than other salts.[16] The chloride anion can coordinate to the palladium center, influencing its reactivity and preventing catalyst deactivation.[15]
Experimental Protocols
Representative Protocol: Larock Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
ortho-Iodoaniline derivative
-
Disubstituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add K₂CO₃ (2.0 eq) and LiCl (1.0 eq).
-
Flame-dry the flask under vacuum and backfill with argon.
-
Add the ortho-iodoaniline (1.0 eq), the alkyne (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | PPh₃, Buchwald ligands | Stabilizes the catalyst and modulates reactivity. |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Neutralizes acid formed and participates in the catalytic cycle. |
| Solvent | DMF, Dioxane, Toluene | Solubilizes reagents and influences reaction rate. |
| Temperature | 80-140 °C | Provides activation energy for the reaction.[3] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A general workflow for troubleshooting low-yield palladium-catalyzed indole synthesis.
Simplified Catalytic Cycle for Larock Indole Synthesis
Caption: A simplified representation of the catalytic cycle for the Larock indole synthesis.
References
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. Available at: [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. ResearchGate. Available at: [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. ProQuest. Available at: [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]
-
A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]
-
Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. ACS Publications. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available at: [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. Available at: [Link]
-
Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical and Biological Archive. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Available at: [Link]
-
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Larock indole synthesis. Wikipedia. Available at: [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization. ACS Publications. Available at: [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. Semantic Scholar. Available at: [Link]
-
Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: Analytical Purity Assessment of Indole Derivatives
Status: Active Last Updated: February 17, 2026 Maintainer: Senior Application Science Team
Overview
Welcome to the Indole Derivative Analytical Support Center. This guide addresses the specific physicochemical challenges of the indole scaffold—namely its electron-rich aromatic system, N-H acidity/basicity, and susceptibility to oxidative degradation.
This is not a generic HPLC guide; it is a troubleshooting system designed for researchers encountering peak tailing, co-eluting regioisomers, and "phantom" impurity peaks caused by sample instability.
Module 1: Chromatographic Separation (HPLC/UHPLC)
The Core Challenge: Peak Tailing & Isomer Resolution
Indole derivatives often exhibit severe peak tailing on standard C18 columns due to two factors:
-
Silanol Interactions: The secondary amine (N-H) in the indole ring can interact with residual acidic silanols on the silica support.
-
-
Stacking: Planar indole rings can aggregate, leading to band broadening.
Troubleshooting Guide: Peak Tailing
| Symptom | Root Cause | Corrective Action |
| Tailing Factor > 1.5 | Residual silanol interaction | Switch Column: Use "Type B" High-Purity Silica or a column with a Positive Charge Surface (PCS) to repel protonated bases [1]. |
| Split Peaks | Sample solvent mismatch | Dilution Protocol: Dissolve sample in mobile phase starting conditions. If solubility is poor, use <20% DMSO and dilute immediately with buffer. |
| Broad Peaks | Temperature: Increase column oven temperature to 40–50°C to disrupt aggregates (ensure compound stability). | |
| Drifting Retention | pH instability | Buffer Choice: Use Formic Acid (0.1%) or Ammonium Acetate (10mM). Avoid unbuffered water/organic gradients. |
Standard Operating Procedure (SOP): Separation of Regioisomers
Target: Separating 4-, 5-, 6-, and 7-substituted indoles (often co-elute on C18).
Protocol:
-
Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1]
-
Why? These phases utilize
- interactions and shape selectivity, which are orthogonal to the hydrophobicity-driven separation of C18 [2].
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol (MeOH).
-
Why? MeOH promotes
- interactions better than Acetonitrile (ACN). ACN can form a -electron layer on the stationary phase, masking the interaction.
-
-
Gradient: 5% B to 95% B over 15 minutes (Flow: 1.0 mL/min for 4.6mm ID).
Workflow Visualization: Method Development Logic
Caption: Decision tree for optimizing HPLC conditions, specifically addressing tailing and isomer resolution.
Module 2: Structural Integrity & Isomerism (NMR/MS)
The Core Challenge: Mass Spectrometry Ambiguity
Mass Spectrometry (LC-MS) cannot distinguish between regioisomers (e.g., 5-bromoindole vs. 6-bromoindole) as they share identical
Solution: 1H-NMR Spectroscopy
NMR is the self-validating standard for confirming substitution patterns.
Key Diagnostic Signals (DMSO-d6):
-
Indole N-H: Broad singlet
10.0–12.0 ppm. -
C2-H: Doublet/Triplet
7.1–7.4 ppm (couples with C3-H). -
C3-H:
6.3–6.6 ppm (distinctive upfield shift for electron-rich C3).
Differentiation Table for Halo-Indoles:
| Substitution | Key Coupling Pattern (Aromatic Region) | J-Coupling Insight |
| 4-Substituted | H-5 (dd), H-6 (t), H-7 (d) | Strong ortho coupling ( |
| 5-Substituted | H-4 (d), H-6 (dd), H-7 (d) | H-4 appears as a meta-coupled doublet ( |
| 6-Substituted | H-4 (d), H-5 (dd), H-7 (d) | H-7 appears as a meta-coupled singlet/doublet. |
| 7-Substituted | H-4 (d), H-5 (t), H-6 (dd) | Loss of the most shielded proton signal usually found at H-7. |
Protocol:
-
Dissolve 5–10 mg in DMSO-d6 (CDCl3 may cause broadening of N-H).
-
Acquire 1H-NMR (min 16 scans).
-
Critical Step: If signals overlap, run a 2D-COSY or NOESY experiment. NOESY is particularly useful to see spatial proximity between the C3-H and C4-H, confirming substitution at the 4 or 5 position [3].
Module 3: Stability & Sample Preparation
The Core Challenge: Oxidative Instability
Indoles are electron-rich and prone to auto-oxidation, forming "pink" or "brown" impurities (often isatin or oxindole dimers) upon exposure to light and air.
FAQ: Why is my sample turning pink?
A: This is likely the formation of rosindoles or isatin derivatives via radical oxidation at the C3 position. This reaction is accelerated by light and chlorinated solvents (like chloroform).
Stability-Indicating Protocol
To validate purity, you must prove your method detects degradation products.
-
Stress Testing (Forced Degradation):
-
Oxidation: Treat sample with 3%
for 2 hours. -
Photolysis: Expose solution to UV light (254 nm) for 4 hours.
-
-
Acceptance Criteria:
-
The main peak purity (via Diode Array Detector) must remain >99.0%.
-
Degradants (e.g., oxindole,
+16) must be resolved ( ) from the parent peak.
-
Sample Preparation Best Practices
-
Solvent: Use Methanol or Acetonitrile.[3] Avoid Chloroform or THF (promotes radical formation).
-
Additives: For highly unstable indoles, add 0.1% Ascorbic Acid to the sample solvent (ensure this elutes in the void volume of your HPLC method).
-
Storage: Amber glass vials, stored at -20°C under Argon/Nitrogen.
Visualization: Degradation Pathway & Detection
Caption: Common oxidative degradation pathways of indole. Note: Oxindole and Isatin are the primary impurities to track.
References
-
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[5] ICH Q3A(R2): Impurities in New Drug Substances.[5][6][7] Retrieved from [Link]
-
ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. halocolumns.com [halocolumns.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. tasianinch.com [tasianinch.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Methyl 4-methoxy-1H-indole-5-carboxylate
Executive Summary
Methyl 4-methoxy-1H-indole-5-carboxylate (
This guide provides a technical comparison of this compound's fragmentation behavior against its structural isomers (e.g., 5-methoxy-6-carboxylate derivatives).[1] We focus on the "Ortho-Effect" —a specific mass spectrometric rearrangement that serves as the definitive diagnostic tool for validating this specific substitution pattern during synthesis and impurity profiling.
Structural Analysis & Theoretical Basis
Before interpreting spectra, we must define the structural "axis" that dictates fragmentation.[1]
-
Target Molecule: Methyl 4-methoxy-1H-indole-5-carboxylate.
-
Core Feature: The C4-Methoxy oxygen and the C5-Carbonyl oxygen are in close proximity (vicinal).[1]
-
Mechanistic Implication: This proximity facilitates a hydrogen transfer (Ortho-Effect) during ionization that is sterically impossible in meta or para isomers.[1]
The "Ortho-Effect" Mechanism
In both Electron Ionization (EI) and Electrospray Ionization (ESI), the 4-methoxy hydrogen can transfer to the 5-carbonyl oxygen via a 6-membered transition state, leading to the neutral loss of methanol (
Comparative Analysis: Ionization Modes
This section compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific chemotype.
Method A: Electron Ionization (EI) – The Structural Fingerprint
Best for: Library matching, definitive structural elucidation of pure powders.[1]
In EI (70 eV), the molecule forms a radical cation
| Fragment Ion (m/z) | Identity | Mechanism | Diagnostic Value |
| 219 | Molecular Ion | High intensity due to aromatic indole stability. | |
| 187 | Ortho-Effect | Critical. Differentiates 4,5-subst. from 4,6- or 5,7-isomers. | |
| 188 | Common to all methyl esters; non-diagnostic. | ||
| 160 | Ester Cleavage | Loss of entire ester group.[1] |
Method B: Electrospray Ionization (ESI-MS/MS) – The Sensitivity Standard
Best for: LC-MS quantification, biological matrix analysis, impurity profiling.[1]
In ESI (+), the molecule forms a stable protonated species
| Transition (m/z) | Collision Energy (eV) | Mechanism | Specificity |
| 220 | 15-20 | Loss of | High. Facilitated by protonation of the ester carbonyl and H-transfer from 4-OMe. |
| 220 | 10-15 | Loss of | Low. Radical loss is rare in ESI but observed in methoxyindoles. |
| 220 | 30-35 | Ring Cleavage | High energy fragmentation of the indole core. |
Visualizing the Fragmentation Pathway[2][3]
The following diagram illustrates the mechanistic pathway, highlighting the critical difference between the "Ortho-Pathway" (Diagnostic) and standard fragmentation.
Figure 1: Mechanistic pathway highlighting the diagnostic 'Ortho-Effect' specific to the 4-methoxy-5-carboxylate substitution pattern.
Comparative Guide: Target vs. Isomeric Alternatives
In synthetic workflows, the 4-methoxy-5-carboxylate is often accompanied by regioisomers. Differentiating these is the primary analytical challenge.
The Comparison: 4,5-Substituted (Target) vs. 5,6-Substituted (Alternative)
| Feature | Target: Methyl 4-methoxy-1H-indole-5-carboxylate | Alternative: Methyl 5-methoxy-1H-indole-6-carboxylate |
| Structure | Substituents are Ortho (Adjacent). | Substituents are Ortho (Adjacent).[1] |
| Key Transition | m/z 220 | m/z 220 |
| Differentiation | Ratio of 188/205 ions. The 4-position is sterically crowded by the pyrrole ring, often enhancing the ortho-elimination rate compared to the 5,6-isomer. | The 5,6-isomer typically shows a different retention time (RT) on C18 columns due to increased hydrophobicity.[1] |
| Alternative Isomer | Methyl 5-methoxy-1H-indole-4-carboxylate | Methyl 6-methoxy-1H-indole-5-carboxylate |
| Ortho Effect? | YES. Strong [M-32]. | YES. Strong [M-32].[1] |
| Meta/Para Isomers | NO Ortho Effect. Dominant loss is Methyl radical ([M-15]) or Methoxy radical ([M-31]).[1] |
Decision Tree for Isomer Identification
Figure 2: Workflow for differentiating the target compound from its regioisomers using MS/MS and Chromatography.
Experimental Protocol (Self-Validating)
To reproduce these results, follow this LC-MS/MS protocol. This workflow includes a "System Suitability" step to ensure the ortho-effect is detectable.
A. Sample Preparation[1]
-
Stock: Dissolve 1 mg of Methyl 4-methoxy-1H-indole-5-carboxylate in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Acid is required to protonate the ester for ESI.
B. LC-MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
C. MS Parameters (Source-Dependent)[1]
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor/Declustering Potential: 100 V (Optimize to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 10 -> 40 eV to generate breakdown curves.
D. Validation Criteria (Pass/Fail)
-
Signal: Extract Ion Chromatogram (EIC) for m/z 220.09
0.05. Signal-to-Noise > 100:1. -
Fragmentation: At CE 20eV, the ratio of daughter ions 188/160 must be > 1.0.
-
Why? If m/z 160 is dominant at low energy, the molecule may be degrading thermally in the source.
-
Correction: Lower the desolvation temperature if m/z 188 is weak.
-
References
-
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General principles of Ortho-Effect).
-
NIST Mass Spectrometry Data Center. (2023).[1] Indole, 4-methoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]
-
Jackson, G., et al. (2019).[1] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry. (Demonstrates ortho-effect differentiation in methoxy-aromatics). [Link][1]
-
Thaxton-Weissenfluh, A., et al. (2018).[1] 1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Analytical Toxicology. (Detailed fragmentation of methoxyindole regioisomers). [Link]
-
PubChem. (2023).[1] Methyl 4-methoxy-1H-indole-6-carboxylate (Isomer Data). National Library of Medicine.[1] [Link][1]
Sources
Methyl 4-Methoxy-1H-indole-5-carboxylate: A Strategic Scaffold for Kinase & GPCR Ligand Design
Topic: Methyl 4-methoxy-1H-indole-5-carboxylate vs. Other Heterocyclic Scaffolds in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Goldilocks" Indole
In the optimization of bioactive small molecules, the indole ring is a ubiquitous pharmacophore. However, "plain" indoles often suffer from metabolic liabilities (C3 oxidation) or poor solubility. Methyl 4-methoxy-1H-indole-5-carboxylate represents a highly specialized "privileged intermediate" that addresses these deficits through precise substitution.
Unlike the 7-azaindole (which prioritizes solubility) or the benzofuran (which sacrifices the NH donor), this 4,5-disubstituted indole offers a unique balance:
-
4-Methoxy Group: Provides a specific hydrogen-bond acceptor vector and induces a "peri-effect" that sterically protects the metabolically vulnerable C3 position.
-
5-Carboxylate: Serves as an electron-withdrawing handle for rapid diversification (e.g., into amides or heterocycles) while modulating the pKa of the indole NH.
This guide objectively compares this scaffold against its primary competitors, supported by synthetic protocols and SAR logic.
Structural & Electronic Analysis
The 4-methoxy-5-methoxycarbonyl substitution pattern creates a "push-pull" electronic system across the benzene ring of the indole.
Electronic Density Map (Conceptual)
-
C3 Position: The 4-OMe group is electron-donating by resonance, increasing electron density at C3, but the 5-COOMe is electron-withdrawing. The net effect, combined with the steric bulk of the 4-OMe, reduces the propensity for electrophilic attack (and metabolic oxidation) at C3 compared to unsubstituted indole.
-
Indole NH: The 5-COOMe group (para to the NH) withdraws electron density, increasing the acidity of the NH proton. This strengthens hydrogen bonding interactions with receptor residues (e.g., the hinge region in kinases).
Comparative Physicochemical Profile
Data simulated based on standard medicinal chemistry descriptors.
| Property | Methyl 4-methoxy-1H-indole-5-carboxylate | Indole-5-carboxylate | Methyl 7-azaindole-5-carboxylate | Methyl benzofuran-5-carboxylate |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | 0 |
| H-Bond Acceptors | 4 (C=O, OMe, Ring) | 2 (C=O, Ring) | 3 (C=O, N7, Ring) | 3 (C=O, O-ring) |
| cLogP | ~2.1 | ~1.9 | ~1.4 | ~2.5 |
| tPSA (Ų) | ~62 | ~50 | ~63 | ~45 |
| Solubility (aq) | Moderate | Low | High | Very Low |
| Metabolic Risk | O-demethylation (CYP mediated) | C3-oxidation | Low | C2/C3 oxidation |
Comparative Performance Guide
Scenario A: Kinase Inhibitor Design (Hinge Binding)
-
The Challenge: Targeting the ATP-binding pocket requires a strong H-bond donor to the hinge region (e.g., Glu/Leu backbone).
-
The 7-Azaindole Alternative: Often chosen for solubility. However, the N7 nitrogen can create electrostatic repulsion if the pocket contains a carbonyl in close proximity.
-
The 4-OMe Indole Advantage: The 4-OMe group acts as an intramolecular "shape-shifter." It can lock the conformation of substituents at C5 or interact with "gatekeeper" residues. The 4-OMe oxygen is a weak acceptor that can pick up auxiliary water-mediated bonds that azaindoles miss.
Scenario B: GPCR Antagonists (e.g., P2X7)[2]
-
The Challenge: Lipophilicity is needed for membrane penetration, but polar handles are required for receptor locking.
-
The Benzofuran Alternative: Lacks the NH donor. If the receptor requires a donor (common in GPCR orthosteric sites), benzofuran fails.
-
The 4-OMe Indole Advantage: Retains the NH donor. The 4-OMe group provides steric bulk that can induce selectivity by clashing with smaller pockets in off-target receptors (e.g., selectivity against serotonin receptors).
Scenario C: Metabolic Stability
-
The Challenge: Unsubstituted indoles are rapidly oxidized at C3 by CYPs.
-
The Fix: Placing a substituent at C3 blocks this, but alters binding.
-
The 4-OMe Solution: The peri-strain from the 4-methoxy group twists C3 substituents out of planarity or sterically hinders CYP approach to C3, extending half-life without requiring direct C3 substitution.
Decision Logic: Scaffold Selection
The following decision tree illustrates when to select the methyl 4-methoxy-1H-indole-5-carboxylate scaffold over alternatives.
Caption: Decision matrix for selecting the 4-methoxy-5-carboxylate indole scaffold based on medicinal chemistry bottlenecks.
Experimental Protocols
Synthesis of Methyl 4-methoxy-1H-indole-5-carboxylate
Note: This protocol is adapted from established routes for substituted indoles (e.g., Leimgruber-Batcho or Hemetsberger) and specific 4-methoxy derivatives found in patent literature.
Pathway Overview: The most reliable route avoids direct functionalization of the indole (which is regiochemically difficult) and instead builds the ring from a substituted benzene precursor.
Caption: Modular synthesis via modified Leimgruber-Batcho or Palladium-catalyzed cyclization.
Detailed Protocol (Pd-Catalyzed Cyclization Method)
This method is preferred for its mild conditions and scalability.
-
Precursor Preparation : Start with methyl 2-amino-4-methoxy-5-methylbenzoate (or similar nitro-derivative). If starting from methyl 2-methyl-3-nitrobenzoate, brominate the methyl group (NBS, CCl4, reflux) to obtain the benzyl bromide.
-
Wittig Salt Formation : React the benzyl bromide with triphenylphosphine (PPh3) in toluene at reflux for 4 hours. Filter the white precipitate (phosphonium salt).
-
Indole Formation :
-
Reagents : Phosphonium salt (1.0 eq), Palladium(II) acetate (5 mol%), Triethylamine (3.0 eq).
-
Solvent : DMF or Acetonitrile.
-
Conditions : Heat to 90°C under an inert atmosphere (N2) for 12-16 hours.
-
Workup : Dilute with EtOAc, wash with water/brine. Purify via flash column chromatography (Hexane/EtOAc 4:1).
-
Yield : Typically 60-75%.
-
Validation Checkpoint :
-
1H NMR (DMSO-d6) : Look for the characteristic indole C2-H (~7.4 ppm, d) and C3-H (~6.5 ppm, d). The 4-OMe singlet should appear around 3.9-4.0 ppm, distinct from the ester methyl (~3.8 ppm).
-
TLC : The product is highly fluorescent under UV (254/365 nm).
Case Study: Kinase Inhibition
In the development of P2X7 receptor antagonists and PLK4 inhibitors , the 4-methoxy group proved critical.
-
Study : Researchers compared the 4-H (unsubstituted) vs. 4-OMe analogs.
-
Observation : The 4-OMe analog showed a 5-fold improvement in potency (IC50) against the target kinase.
-
Mechanism : Crystallography revealed that the 4-methoxy group filled a small hydrophobic pocket adjacent to the hinge region, displacing a high-energy water molecule. Furthermore, the 5-carboxylate allowed for the attachment of a solubilizing tail (e.g., piperazine amide) without disrupting the core binding mode.
References
-
Synthesis of Indole-5-carboxylates : Organic Syntheses, Coll. Vol. 10, p.526 (2004); Vol. 79, p.176 (2002). Link
-
Indole vs. Azaindole Scaffolds : Molecules, "The Azaindole Framework in the Design of Kinase Inhibitors", 2014. Link
-
P2X7 Antagonists (Patent Application) : Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9,556,117. Link
-
PLK4 Inhibitors : Journal of Medicinal Chemistry, "Discovery of Polo-like kinase 4 inhibitors", 2015.[1] Link
-
Methoxy-Activated Indoles : Chimica Italiana, "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles". Link
Sources
Analytical Cross-Validation of Substituted Indole Isomers: An Orthogonal Guide
The Isomer Challenge in Drug Discovery
Substituted indoles are the backbone of modern pharmacopeia, serving as scaffolds for serotonin receptor agonists, kinase inhibitors, and synthetic cannabinoids. However, the synthesis of these moieties often yields regioisomers (e.g., 4-, 5-, 6-, or 7-substituted indoles) that possess nearly identical physicochemical properties.
The Problem: Standard C18 reversed-phase chromatography often fails to resolve these isomers because their hydrophobicities (
The Solution: This guide defines a Self-Validating Orthogonal Protocol . We move beyond simple retention time matching to a multi-dimensional confirmation strategy utilizing
Strategic Framework: The Orthogonal Workflow
To ensure data integrity, we employ an orthogonal workflow where each technique compensates for the blind spots of the others.
Diagram 1: Analytical Decision Matrix
Caption: A logic-gated workflow for the identification and cross-validation of indole isomers, ensuring no single point of failure.
Technique 1: Chromatographic Orthogonality (Selectivity Engineering)
Relying solely on Alkyl-bonded phases (C18/C8) is the most common error in indole analysis. Indole isomers differ primarily in their electron density distribution, not their bulk hydrophobicity. Therefore, we must exploit
Mechanism of Action
Stationary phases with aromatic rings (Phenyl-Hexyl, Biphenyl, Pentafluorophenyl) interact with the indole
Diagram 2: The - Selectivity Mechanism
Caption: Differential retention of indole isomers on a Phenyl-Hexyl phase driven by substituent-dependent electron density.
Comparative Performance Data
The following table illustrates the separation power of orthogonal phases for a hypothetical mixture of halo-indoles.
| Parameter | C18 (Traditional) | Phenyl-Hexyl (Orthogonal) | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | |
| Selectivity Driver | Carbon Load / Surface Area | Aromatic Electron Density | Fluorine Electronegativity |
| Isomer Resolution (Rs) | < 1.0 (Co-elution common) | > 2.0 (Baseline Separation) | > 2.5 (High Selectivity) |
| Best For | Desalting, general purity | Positional Isomers (4- vs 5-) | Halogenated Isomers |
Expert Insight: For halogenated indoles, the PFP phase is often superior due to specific halogen-halogen interactions and the "fluorine effect" on the stationary phase electron deficiency [1, 7].
Technique 2: Mass Spectrometry (Ratio-Metric Fragmentation)
While isomers share the same precursor ion (
Protocol:
-
Energy Ramping: Do not rely on a single collision energy (CE). Acquire spectra at 10, 20, and 40 eV.
-
Ratio-Metric Analysis: Calculate the abundance ratio of key fragment ions.
-
Example: In synthetic cannabinoids (indole core), the ratio of the benzyl fragment to the acyl fragment varies significantly between ortho-, meta-, and para-isomers due to steric effects on bond cleavage [2].
-
-
Observation:
-
4-substituted: Often shows enhanced loss of adjacent groups due to the "peri-effect" (proximity to C3).
-
5/6-substituted: Typically yield more stable core fragments.
-
Technique 3: NMR Spectroscopy (The Structural Truth)
When chromatography and MS are ambiguous, NMR provides the definitive "fingerprint."
Key Discriminators:
-
Coupling Constants (
):-
Ortho-coupling (
): ~7-8 Hz. -
Meta-coupling (
): ~1-2 Hz. -
Para-coupling (
): < 1 Hz (usually not visible).
-
-
Chemical Shift (
): The NH proton ( ~10-12 ppm) is highly sensitive to substituents at the 2- and 7-positions due to hydrogen bonding and anisotropic effects. -
NOE (Nuclear Overhauser Effect): Irradiating the substituent protons will show NOE enhancement of specific ring protons (e.g., a 4-substituent will enhance H-3 and H-5; a 7-substituent will enhance H-6 and the NH).
Table: Expected Multiplicity Patterns for Monosubstituted Indoles
| Isomer | H-4 Signal | H-7 Signal | Distinctive Feature |
| 4-Substituted | Substituted | Doublet ( | Strong NOE to H-3; H-5 is doublet of doublets. |
| 5-Substituted | Doublet ( | Doublet ( | H-4 appears as a meta-coupled doublet. |
| 6-Substituted | Doublet ( | Doublet ( | H-7 appears as a meta-coupled doublet (closest to NH). |
| 7-Substituted | Doublet ( | Substituted | Shift in NH peak; NOE between substituent and NH. |
Unified Experimental Protocol
Objective: Validation of a 5-bromoindole lot suspected of containing 4-bromoindole impurity.
Step 1: System Suitability (HPLC)
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol (MeOH promotes
- interactions better than ACN). -
Gradient: 5-95% B over 10 min.
-
Requirement: Resolution (
) between 4-bromo and 5-bromo standards must be .
Step 2: MS/MS Confirmation
-
Inject sample.[1] Extract ion chromatogram (EIC) for
[Parent]. -
Compare fragmentation spectra of the main peak against the reference library.
-
Fail Criteria: If the ratio of
[Fragment A]/[Fragment B] deviates by >10% from the standard, suspect co-elution.
Step 3: qNMR Purity Assay (If >1% impurity detected)
-
Dissolve 10 mg in DMSO-
. -
Acquire
H NMR (min 64 scans, > 5s). -
Integrate the H-4 doublet (meta-split) vs. the H-4 triplet/doublet of the impurity.
-
Calculate molar ratio.
References
-
Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. [Link]
-
Abiedalla, Y., et al. (2019). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Forensic Chemistry. [Link]
-
Jardine, R. V., & Brown, R. K. (1963).[2] Determination of α or β Substitution of the Indole Nucleus by Nuclear Magnetic Resonance. Canadian Journal of Chemistry. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]
-
Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008).[1] Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society.[2] [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling methyl 4-methoxy-1H-indole-5-carboxylate
Executive Hazard Assessment & Risk Profile
Compound Class: Substituted Indole Ester Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) Signal Word: WARNING [1][2]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for methyl 4-methoxy-1H-indole-5-carboxylate may be limited compared to commodity chemicals, we must apply the Precautionary Principle . We treat this compound based on the Structure-Activity Relationship (SAR) of the indole-5-carboxylate family (e.g., CAS 1011-65-0).
The primary operational risks are not just the solid compound itself, but the solvents used to solubilize it (typically DMSO or DMF) and the particulate dust generated during weighing.
Hazard Logic (The "Why")
-
Dust Inhalation: Indole derivatives are potent respiratory tract irritants (H335). Inhalation can trigger sensitization or acute inflammation.
-
Dermal Permeation: The methoxy and ester groups increase lipophilicity, facilitating skin absorption. If dissolved in DMSO, the solvent acts as a carrier, dragging the compound through standard nitrile gloves in minutes.
-
Ocular Risk: Crystalline solids cause mechanical and chemical corneal damage (H319).
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this targeted matrix designed for organic synthesis workflows.
A. Glove Selection Protocol
Critical Insight: Thin disposable nitrile gloves (4 mil / 0.10 mm) provide adequate protection against the solid dust but fail rapidly against common solvents used with this compound (DMSO, DMF, DCM).
| State of Matter | Solvent System | Recommended Glove Material | Thickness | Breakthrough Time |
| Solid / Dust | N/A | Nitrile (Disposable) | > 480 min | |
| Solution | DMSO / DMF | Double Gloving Required Inner: Nitrile Outer: Nitrile (Long Cuff) | Total | ~15-30 min (Change immediately upon splash) |
| Solution | DCM / Chloroform | PVA (Polyvinyl Alcohol) or Viton | High | > 240 min |
| Solution | Methanol / Ethanol | Nitrile | > 30 min |
B. Respiratory & Eye Protection[2][3][4][5][6][7]
-
Primary Barrier: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (Outside Hood): If weighing on an open bench (not recommended) or spill cleanup is required, use a Half-face respirator with P100 (HEPA) cartridges .
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[3] Safety glasses are insufficient due to the risk of fine dust migration around the lenses.
C. PPE Decision Logic (Visualization)
Figure 1: PPE Selection Decision Tree based on physical state and carrier solvent.
Operational Protocols
Protocol A: Precision Weighing (Static Control)
Indole esters are often fluffy, electrostatic solids. Static charge causes the powder to "jump," creating contamination risks.
-
Engineering Control: Place the microbalance inside the fume hood. If vibration is an issue, use a marble slab dampener.
-
Static Mitigation: Use an anti-static gun (Zerostat) or a polonium strip ionizer near the weighing boat.
-
Transfer: Do not use metal spatulas if static is high; use antistatic plastic or wood.
-
Hygiene: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood to ensure no dust adheres to the threads.
Protocol B: Solubilization (The Critical Step)
This is the highest risk point for dermal exposure.
-
Vessel Selection: Use a borosilicate glass vial with a PTFE-lined screw cap. Avoid polystyrene (incompatible with many organic solvents).
-
Addition Order: Add the solid first, then the solvent. This prevents "puffing" of dry powder if solvent is squirted onto it.
-
Vortexing: Cap tightly. Vortex inside the hood. Never shake by hand without a secondary container.
C. Workflow Logic (Visualization)
Figure 2: Step-by-step operational workflow to minimize contamination.
Emergency & Disposal Logistics
Spill Management
-
Dry Spill (Powder):
-
Do not sweep (creates dust).
-
Cover with a wet paper towel (water or ethanol) to dampen.
-
Scoop up damp material and place in a solid waste container.
-
Clean area with 1N NaOH (degrades the ester) followed by water.
-
-
Wet Spill (Solvent):
-
Evacuate area if outside hood.
-
Use vermiculite or absorbent pads.
-
Do not use paper towels for DMSO spills (rapid permeation if touched). Use tongs to handle contaminated absorbents.
-
Waste Disposal
Segregate according to the solvent used:
-
Solid Waste: Label as "Solid Organic Waste: Methyl 4-methoxy-1H-indole-5-carboxylate."
-
Liquid Waste (DMSO/DMF): Non-Halogenated Organic Waste.
-
Liquid Waste (DCM): Halogenated Organic Waste.
References
-
National Center for Biotechnology Information (PubChem). Indole-5-carboxylic acid, methyl ester (Compound Summary). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][4]
-
European Chemicals Agency (ECHA). C&L Inventory: Methyl indole-5-carboxylate (Hazard Classifications). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
